NS6180
Description
Propriétés
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NOS/c17-16(18,19)12-5-3-4-11(8-12)9-20-13-6-1-2-7-14(13)22-10-15(20)21/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIJXKLTUFCDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S1)CC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353262-04-1 | |
| Record name | 353262-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of NS6180 on KCa3.1 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of NS6180, a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1. The document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.
Core Mechanism of Action: Pore Blockade
This compound, a novel benzothiazinone, exerts its inhibitory effect on KCa3.1 channels through direct pore blockade.[1][2] Unlike some channel modulators that alter gating kinetics, this compound physically obstructs the ion conduction pathway, thereby preventing the efflux of potassium ions.[1] This mechanism is critically dependent on its interaction with specific amino acid residues located within the inner pore vestibule of the channel.[3]
Molecular modeling and site-directed mutagenesis studies have identified threonine 250 (T250) and valine 275 (V275) as the key residues for this compound binding.[2][3] These are the same residues that confer sensitivity to the well-known triarylmethane class of KCa3.1 inhibitors, such as TRAM-34, suggesting an overlapping or identical binding site.[3] The interaction of this compound with the T250 and V275 side chains of at least two adjacent subunits of the tetrameric channel effectively occludes the pore, preventing K+ ions from reaching the selectivity filter.[1]
Quantitative Analysis of this compound Potency and Selectivity
This compound is a highly potent inhibitor of KCa3.1 channels, with IC50 values in the low nanomolar range across different species.[3][4] The following tables summarize the quantitative data on this compound's inhibitory activity and its selectivity profile against other ion channels.
Table 1: Potency of this compound on KCa3.1 Channels
| Channel Type | Species | Cell Type/Expression System | Assay Method | IC50 (nM) | Reference |
| Cloned human KCa3.1 | Human | HEK293 cells | Whole-cell patch clamp | 9 | [3][4] |
| Cloned human KCa3.1 | Human | HEK293 cells | Tl+ influx assay | 11 | [5] |
| Endogenous KCa3.1 | Human | Erythrocytes | Gardos channel assay | 15-20 | [3][4] |
| Endogenous KCa3.1 | Mouse | Erythrocytes | Gardos channel assay | 15-20 | [3][4] |
| Endogenous KCa3.1 | Rat | Erythrocytes | Gardos channel assay | 15-20 | [3][4] |
| Endogenous KCa3.1 | Human | NK cells | Patch-clamp | - (significant reduction at 1µM) | [6] |
Table 2: Selectivity Profile of this compound
| Channel/Receptor | Concentration Tested (µM) | % Inhibition | Reference |
| KCa1.1 (BK) | 10 | >50 | [3] |
| Kv1.3 | 10 | >50 | [3] |
| Kv11.1 (hERG) | 10 | >50 | [3] |
| KCa2 channels | 10 | Small stimulation | [3] |
| Noradrenaline transporter | 10 | 59 | [3] |
| Dopamine transporter | 10 | 50 | [3] |
| L-type Ca2+ channel (dihydropyridine site) | 10 | 59 | [3] |
| Melatonin receptor | 10 | >50 | [3] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway leading to KCa3.1 channel activation and its subsequent inhibition by this compound, as well as a typical experimental workflow for characterizing KCa3.1 inhibitors.
Diagram 1: KCa3.1 activation and this compound inhibition pathway.
Diagram 2: Experimental workflow for electrophysiological analysis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on KCa3.1 channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion flow through KCa3.1 channels in the presence and absence of this compound.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human KCa3.1 channels are commonly used.[3] For studying binding sites, transient transfection of wild-type or mutant (e.g., T250S/V275A) KCa3.1 channels into HEK293 or COS-7 cells can be performed.[1][3]
-
Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 145 K+ aspartate, 2 MgCl2, 10 HEPES, 10 K2EGTA, and 8.5 CaCl2 to achieve a free Ca2+ concentration of approximately 1 µM.[1] The pH is adjusted to 7.2.
-
External Solution (Extracellular): To isolate K+ currents, a typical external solution contains (in mM): 160 Na+ aspartate, 4.5 KCl, 2 CaCl2, 1 MgCl2, and 5 HEPES.[1] The pH is adjusted to 7.4.
-
Voltage Protocol: KCa3.1 currents are elicited by applying voltage ramps, for instance, from -120 mV to +30 mV over a duration of 200 milliseconds, applied at regular intervals (e.g., every 10 seconds).[1][3]
-
Data Acquisition and Analysis: Currents are recorded using an EPC-9 or EPC-10 amplifier and controlled by software like Pulse (HEKA Electronics).[3] The percentage of current inhibition at a specific voltage (e.g., -30 mV) is calculated after the application of this compound.[3] Dose-response curves are generated by applying a range of this compound concentrations to determine the IC50 value.
Thallium (Tl+) Influx Assay
This is a high-throughput screening method used to identify KCa3.1 channel blockers.
-
Principle: KCa3.1 channels are permeable to Tl+. A Tl+-sensitive fluorescent dye is loaded into the cells. Channel opening leads to Tl+ influx, which can be measured as a change in fluorescence.
-
Cell Line: HEK293 cells stably expressing human KCa3.1 channels are used.[2][5]
-
Procedure:
-
Cells are plated in multi-well plates and loaded with a Tl+-sensitive dye.
-
The assay is initiated by adding a solution containing Tl+ and a Ca2+ ionophore (to activate KCa3.1 channels) in the presence or absence of this compound.
-
The change in fluorescence over time is measured using a fluorescence plate reader.
-
The rate of Tl+ influx is proportional to KCa3.1 channel activity, and inhibition by this compound is quantified.
-
Erythrocyte Gardos Channel Assay
This functional assay measures the activity of endogenous KCa3.1 channels (Gardos channel) in red blood cells.
-
Principle: Activation of KCa3.1 in erythrocytes leads to K+ efflux and membrane hyperpolarization. This hyperpolarization can be measured using a potential-sensitive dye.
-
Procedure:
-
Erythrocytes are isolated from human, mouse, or rat blood.[3]
-
The cells are loaded with a fluorescent membrane potential-sensitive dye.
-
This compound is added at various concentrations.
-
KCa3.1 channels are activated by adding a Ca2+ ionophore (e.g., A23187).[3]
-
The resulting membrane hyperpolarization is measured as a change in fluorescence. The fractional remaining Ca2+-activated K+ conductance is calculated to determine the inhibitory effect of this compound.[3]
-
Functional Consequences of KCa3.1 Inhibition by this compound
The inhibition of KCa3.1 channels by this compound has significant downstream effects on cellular function, particularly in immune cells. By preventing K+ efflux and subsequent membrane hyperpolarization, this compound indirectly attenuates the driving force for Ca2+ influx through channels like CRAC (Ca2+ release-activated Ca2+).[6][7] This reduction in Ca2+ signaling is crucial for T-cell activation.
-
T-Cell Activation and Proliferation: this compound has been shown to suppress T-cell proliferation stimulated by agents like concanavalin A (ConA) or PMA plus ionomycin, with IC50 values in the submicromolar range.[3]
-
Cytokine Production: The compound potently inhibits the production of key pro-inflammatory cytokines such as IL-2 and IFN-γ.[3][4] Its effects on other cytokines like IL-4 and TNF-α are less pronounced, and it has no effect on IL-17 production.[3][4]
References
- 1. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Reduction of Ca2+ Entry by a Specific Block of KCa3.1 Channels Optimizes Cytotoxic Activity of NK Cells against T-ALL Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
NS6180: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS6180 is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2] Discovered as a novel benzothiazinone, it represents a distinct chemical scaffold compared to earlier KCa3.1 inhibitors like TRAM-34.[1] The KCa3.1 channel plays a crucial role in the regulation of T-cell activation, making it a promising therapeutic target for autoimmune and inflammatory diseases.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Discovery and Chemical Profile
This compound, with the chemical name 4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one, was identified as a novel inhibitor of the KCa3.1 channel.[2] Unlike previous inhibitors such as the triarylmethane TRAM-34, this compound belongs to the benzothiazinone class of compounds.[1] This novel chemical structure presents a new avenue for the development of KCa3.1-targeted therapies.[1]
Mechanism of Action
This compound exerts its inhibitory effect by directly blocking the pore of the KCa3.1 channel.[4] Its binding site is located within the channel pore, where it interacts with the amino acid residues Threonine 250 (T250) and Valine 275 (V275).[1][2][4] These are the same residues that confer sensitivity to triarylmethane inhibitors.[1][2] By physically occluding the pore, this compound prevents the efflux of potassium ions, which is a critical step in maintaining the membrane potential required for sustained calcium influx and subsequent T-cell activation.[4]
Quantitative Preclinical Data
The preclinical development of this compound has been supported by a range of quantitative data from in vitro and in vivo studies.
In Vitro Potency and Selectivity
This compound demonstrates high potency for the KCa3.1 channel with nanomolar efficacy. Its selectivity has been profiled against a panel of other ion channels.
| Parameter | Value | Assay System |
| IC50 (cloned human KCa3.1) | 9 nM | Whole-cell patch clamp on HEK293 cells |
| IC50 (endogenous human KCa3.1) | 15-20 nM | Erythrocyte Gárdos channel assay |
| IC50 (endogenous mouse KCa3.1) | 15-20 nM | Erythrocyte Gárdos channel assay |
| IC50 (endogenous rat KCa3.1) | 15-20 nM | Erythrocyte Gárdos channel assay |
| Selectivity | >100-fold selective over a panel of other ion channels | Electrophysiological assays |
Table 1: In Vitro Potency and Selectivity of this compound.[1][2]
Effects on T-Cell Function
This compound has been shown to effectively suppress T-cell activation and the production of key pro-inflammatory cytokines.
| Parameter | Stimulation | IC50 | Assay System |
| Rat Splenocyte Proliferation | Concanavalin A | ~1 µM | [³H]-thymidine incorporation |
| Rat Splenocyte Proliferation | PMA + Ionomycin | ~100-250 nM | [³H]-thymidine incorporation |
| IL-2 Production | PMA + Ionomycin | < 25 nM | ELISA |
| IFN-γ Production | PMA + Ionomycin | ~100 nM | ELISA |
| IL-4 Production | PMA + Ionomycin | Minor effect | ELISA |
| TNF-α Production | PMA + Ionomycin | Minor effect | ELISA |
| IL-17 Production | PMA + Ionomycin | No effect | ELISA |
Table 2: Effects of this compound on T-Cell Function.[1]
In Vivo Efficacy in a Model of Inflammatory Bowel Disease
This compound demonstrated significant efficacy in a rat model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, a model for inflammatory bowel disease (IBD).
| Treatment Group | Dose | Outcome |
| This compound | 3 mg/kg, b.i.d. | Significantly improved body weight gain and reduced colon weight |
| This compound | 10 mg/kg, b.i.d. | Significantly improved body weight gain and reduced colon weight |
| Sulfasalazine (control) | 300 mg/kg, q.d. | Significantly improved body weight gain and reduced colon weight |
Table 3: In Vivo Efficacy of this compound in DNBS-Induced Colitis in Rats.[1][2]
Signaling Pathways and Experimental Workflows
T-Cell Activation Signaling Pathway
The activation of T-cells is a critical event in the adaptive immune response. It is initiated by the interaction of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This interaction triggers a signaling cascade that leads to a sustained increase in intracellular calcium concentration. The KCa3.1 channel plays a vital role in this process by facilitating potassium efflux, which hyperpolarizes the cell membrane and maintains the electrochemical gradient necessary for calcium entry through CRAC channels. This compound, by blocking the KCa3.1 channel, disrupts this process, leading to reduced calcium signaling and subsequent inhibition of T-cell activation and proliferation.
Experimental Workflow: DNBS-Induced Colitis Model
The in vivo efficacy of this compound was evaluated using a well-established rat model of inflammatory bowel disease induced by dinitrobenzene sulfonic acid (DNBS). This model mimics several features of human IBD.
Detailed Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
-
Cell Line: HEK293 cells stably expressing human KCa3.1 channels.
-
Recording: Whole-cell patch-clamp recordings were performed using an EPC-9 or EPC-10 amplifier.
-
External Solution (in mM): 144 NaCl, 5.4 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.
-
Internal Solution (in mM): 144 KCl, 1 MgCl₂, 10 EGTA, 8.5 CaCl₂ (free [Ca²⁺] ~400 nM), 10 HEPES, pH 7.2.
-
Protocol: Cells were held at a holding potential of -80 mV. Ramps from -120 mV to +40 mV over 200 ms were applied every 5 seconds to elicit KCa3.1 currents.
-
Data Analysis: The effect of this compound was quantified by measuring the reduction in the outward current at a specific voltage. IC50 values were determined by fitting concentration-response data to the Hill equation.[1]
T-Cell Proliferation Assay
-
Cells: Splenocytes isolated from rats or mice.
-
Stimulation: Cells were stimulated with either Concanavalin A (a mitogen) or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin (to bypass the TCR and directly activate downstream signaling).
-
Treatment: Cells were incubated with various concentrations of this compound.
-
Proliferation Measurement: After 48 hours of incubation, [³H]-thymidine was added to the cultures for an additional 18 hours. The incorporation of [³H]-thymidine into the DNA of proliferating cells was measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of proliferation was calculated relative to vehicle-treated control cells.[1]
DNBS-Induced Colitis in Rats
-
Animals: Male Wistar rats.
-
Induction of Colitis: Colitis was induced by a single intra-rectal administration of DNBS (30 mg in 50% ethanol).
-
Treatment: Animals were treated orally twice daily with this compound (3 or 10 mg/kg) or once daily with sulfasalazine (300 mg/kg) for 7 consecutive days, starting on the day of DNBS administration.
-
Endpoints:
-
Body weight: Monitored daily.
-
Macroscopic damage score: The colon was excised, and the severity of inflammation was scored based on the extent of ulceration and inflammation.
-
Colon weight/length ratio: An indicator of colonic edema and inflammation.
-
-
Statistical Analysis: Differences between treatment groups were analyzed using appropriate statistical tests, such as ANOVA followed by a post-hoc test.[1]
Pharmacokinetics
Pharmacokinetic studies in rats revealed that this compound has a plasma half-life of 3.8 hours. However, oral and intraperitoneal administration resulted in low plasma exposure, indicating very low bioavailability.[1] Despite this, significant efficacy was observed in the IBD model, suggesting that local drug concentrations in the colon or high potency might be sufficient for its therapeutic effect.[1][2]
Clinical Development Status
As of late 2025, there is no publicly available information from sources such as ClinicalTrials.gov to indicate that this compound has entered human clinical trials. Its development status beyond the initial preclinical studies is not known.
Conclusion
This compound is a potent and selective KCa3.1 channel inhibitor with a novel chemical scaffold. Its ability to effectively suppress T-cell activation and demonstrate in vivo efficacy in a preclinical model of inflammatory bowel disease highlights the therapeutic potential of targeting the KCa3.1 channel.[1][2][3] The detailed preclinical data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further exploration of this compound and other KCa3.1 inhibitors for the treatment of immune-mediated diseases. Further investigation into its pharmacokinetic properties and potential for clinical development is warranted.
References
- 1. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting KCa3.1 Channels: The Anti-Inflammatory Potential of this compound in Rat Models of IBD [synapse.patsnap.com]
- 4. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of KCa3.1 Channels in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4 or IKCa1), is a pivotal regulator of T-lymphocyte activation and function. Its role in modulating calcium signaling, a cornerstone of the adaptive immune response, has positioned it as a significant therapeutic target for a spectrum of immune-related disorders, including autoimmune diseases and cancer. This technical guide provides an in-depth exploration of the core functions of KCa3.1 in T-cell activation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a sophisticated signaling cascade is initiated, leading to T-cell proliferation, differentiation, and cytokine production. A sustained influx of calcium (Ca2+) is a critical second messenger in this process. KCa3.1 channels play an indispensable role by facilitating this sustained calcium entry.[1][2][3] Activation of T-cells leads to a significant upregulation of KCa3.1 channel expression, making these channels the predominant regulators of membrane potential in activated T-cells.[1][3]
The KCa3.1-Mediated Signaling Pathway in T-Cell Activation
The activation of T-cells via the TCR-CD3 complex triggers a signaling cascade that results in the production of inositol-1,4,5-triphosphate (IP3).[3] IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored Ca2+ into the cytoplasm. This depletion of ER calcium stores is sensed by the stromal interaction molecule 1 (STIM1), which in turn activates the Orai1 channels, the pore-forming subunit of the calcium-release activated calcium (CRAC) channels, on the plasma membrane.[3][4] The influx of extracellular Ca2+ through CRAC channels is essential for sustaining the high intracellular calcium concentrations required for T-cell activation.[3]
This is where KCa3.1 channels exert their crucial influence. The initial influx of positively charged Ca2+ ions begins to depolarize the cell membrane. KCa3.1 channels, which are activated by the rise in intracellular calcium, open to allow the efflux of potassium (K+) ions.[5] This outward flow of K+ counteracts the depolarizing effect of Ca2+ influx, thereby maintaining a negative membrane potential. This negative electrochemical gradient is the driving force for sustained Ca2+ entry through the CRAC channels.[3][6][7] Without the hyperpolarizing activity of KCa3.1, the T-cell membrane would depolarize, diminishing the driving force for Ca2+ influx and consequently dampening T-cell activation.[3]
In activated CD4+ T-cells, the KCa3.1 channel is primarily activated through the phosphatidylinositol 3-phosphate (PI(3)P) signaling pathway.[2] Furthermore, upon T-cell activation, KCa3.1 channels, along with other key signaling molecules like F-actin and CD3ε, translocate to the immunological synapse (IS), the specialized junction between the T-cell and the APC.[1][8] This recruitment to the IS, which occurs within minutes of antigen presentation, places the channels in close proximity to the influx of calcium, allowing for efficient regulation of the membrane potential at this critical signaling hub.[1][8][9]
Quantitative Data on KCa3.1 Function in T-Cell Activation
The functional significance of KCa3.1 in T-cell activation is underscored by quantitative data from various experimental models. These data highlight the channel's contribution to ion currents, calcium signaling, cell migration, and cytokine production.
| Parameter | Cell Type | Condition | Value/Effect | Reference |
| KCa3.1 Current Inhibition | YFP-KCa3.1 transfected T-cells | 1 µM TRAM-34 | 68 ± 8% inhibition | [1] |
| Activated human CD3+ T-cells | 1 µM Adenosine | ~50% inhibition | [10] | |
| Calcium Response | Activated human T-cells exposed to APCs | Control | 46 ± 6% of cells respond | [1] |
| Activated human T-cells exposed to APCs | 1 µM TRAM-34 | 16 ± 3% of cells respond (significant decrease) | [1] | |
| Channel Upregulation | Naïve and Central Memory T-cells | Upon activation | From <20 to ~500 channels per cell | [3] |
| T-Cell Migration | Activated human CD3+ T-cells | Control | Mean velocity: 9.26 ± 0.35 µm/min | [10] |
| Activated human CD3+ T-cells | 25 nM TRAM-34 | Mean velocity: 5.32 ± 0.28 µm/min (43% decrease) | [10] | |
| Activated human T-cells | 1 µM Adenosine | 40% inhibition of velocity | [10] | |
| IL-2 Production | Activated human T-cells | 1 µM Adenosine | 31 ± 3% reduction | [10] |
| Activated human T-cells | 250 nM TRAM-34 | 32 ± 7% reduction | [10] | |
| KCa3.1-/- Th0 cells | Anti-CD3/anti-CD28 stimulation | Markedly decreased IL-2 production | [7] | |
| K+ Current Contribution in Activated T-cells | Wild-type murine CD4+ T-cells | Activated | ~2/3 of total K+ current is TRAM-34 sensitive (KCa3.1) | [11][7] |
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. This section provides detailed methodologies for key experiments used to investigate the role of KCa3.1 in T-cell activation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for directly measuring the activity of KCa3.1 channels.[12]
-
Cell Preparation: Activated T-cells are used.
-
External Solution (in mM): 160 NaCl, 4.5 KCl, 2.0 CaCl2, 1.0 MgCl2, 10 HEPES, pH 7.4.
-
Pipette Solution (in mM): 145 K-aspartate, 10 KCl, 1 MgCl2, 1.1 EGTA, 10 HEPES, and free Ca2+ adjusted to the desired concentration, pH 7.2.
-
Recording Protocol: KCa3.1 currents are typically elicited by voltage ramps from -120 mV to +40 mV. The holding potential is usually -80 mV. KCa3.1 conductance (GKCa3.1) is calculated from the linear portion of the current-voltage relationship, typically between -100 mV and -60 mV, to avoid contamination from Kv1.3 currents.[10]
-
Pharmacology: The specificity of the recorded current is confirmed by applying a selective KCa3.1 blocker, such as TRAM-34 (25 nM - 1 µM).[10]
Immunofluorescence and Confocal Microscopy for Channel Localization
This method is used to visualize the subcellular localization of KCa3.1 channels, particularly their recruitment to the immunological synapse.[1]
-
T-Cell Transfection: Human T-cells can be transfected with a plasmid encoding a fluorescently tagged KCa3.1 (e.g., YFP-KCa3.1).
-
Induction of Immunological Synapse (IS) Formation:
-
Immunolabeling: In fixed-cell experiments, T-cells are labeled for markers of IS formation, such as F-actin (using phalloidin) or CD3ε.[1][8]
-
Imaging: Images are acquired using a confocal microscope. Co-localization of KCa3.1 with IS markers is analyzed. For live-cell imaging, time-lapse microscopy is used to observe the dynamics of channel recruitment to the IS.[1][9]
T-Cell Motility Assay
These assays quantify the effect of KCa3.1 channel activity on the migratory capacity of T-cells.
-
Surface Preparation: Surfaces are coated with an adhesion molecule, such as ICAM-1, which is a ligand for the integrin LFA-1 on T-cells.[10]
-
Cell Seeding: Activated T-cells are seeded onto the coated surfaces.
-
Time-Lapse Microscopy: The movement of individual T-cells is recorded over time.
-
Data Analysis: Cell tracking software is used to determine the migration velocity of individual cells. The effect of KCa3.1 blockers (e.g., TRAM-34) or other modulators (e.g., adenosine) on cell motility is then quantified.[10]
Cytokine Production Assay (ELISA)
This assay measures the impact of KCa3.1 modulation on a key T-cell effector function: cytokine secretion.
-
T-Cell Stimulation: Activated T-cells are re-stimulated (e.g., with anti-CD3/CD28 antibodies) in the presence or absence of a KCa3.1 inhibitor (e.g., TRAM-34) or modulator.[10]
-
Supernatant Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed on the supernatant to quantify the concentration of a specific cytokine, such as Interleukin-2 (IL-2).[10]
Conclusion and Future Directions
The KCa3.1 channel is unequivocally a central player in the orchestration of T-cell activation. Its strategic role in maintaining the electrochemical driving force for sustained calcium influx makes it a critical determinant of T-cell proliferation, cytokine production, and motility. The concentration of KCa3.1 channels at the immunological synapse further highlights their importance in the precise spatial and temporal regulation of T-cell signaling.
The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in immunology and pharmacology. The selective inhibition of KCa3.1 offers a promising therapeutic strategy for a variety of T-cell-mediated diseases. For instance, KCa3.1 blockers have shown potential in animal models of inflammatory bowel disease.[11][6][7] Furthermore, the modulation of KCa3.1 activity by endogenous molecules, such as adenosine in the tumor microenvironment, opens new avenues for cancer immunotherapy.[10]
Future research should continue to elucidate the intricate regulatory mechanisms governing KCa3.1 expression and function in different T-cell subsets and in various disease contexts. A deeper understanding of the protein-protein interactions involving KCa3.1 at the immunological synapse could reveal novel targets for therapeutic intervention. The development of more specific and potent KCa3.1 modulators will be crucial for translating the wealth of preclinical findings into effective clinical therapies.
References
- 1. THE Ca2+-ACTIVATED K CHANNEL KCa3.1 COMPARTMENTALIZES IN THE IMMUNOLOGICAL SYNAPSE OF HUMAN T LYMPHOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The functional network of ion channels in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of ion channels in T cell function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. pnas.org [pnas.org]
- 8. The Ca(2+)-activated K(+) channel KCa3.1 compartmentalizes in the immunological synapse of human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective inhibition of KCa3.1 channels mediates adenosine regulation of the motility of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the K+ channel KCa3.1 ameliorates T cell–mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
NS6180: A Technical Guide for Studying KCa3.1 Ion Channels
For Researchers, Scientists, and Drug Development Professionals
NS6180 has emerged as a potent and selective pharmacological tool for investigating the physiological and pathophysiological roles of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and application in experimental models, with a focus on providing practical information for laboratory use.
Core Properties of this compound
This compound is a benzothiazinone derivative that acts as a potent blocker of the KCa3.1 channel. Its chemical formula is C16H12F3NOS, and its molecular weight is 323.33 g/mol .
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-[[3-(Trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one | |
| CAS Number | 353262-04-1 | |
| Molecular Formula | C16H12F3NOS | |
| Molecular Weight | 323.33 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound exerts its inhibitory effect by directly blocking the pore of the KCa3.1 channel. This mechanism is similar to that of the well-known KCa3.1 blocker, TRAM-34. The binding site for this compound involves two key amino acid residues within the channel's inner pore: Threonine 250 (T250) and Valine 275 (V275). By interacting with these residues, this compound physically occludes the ion conduction pathway, thereby preventing the efflux of potassium ions. This blockade is potent, with IC50 values in the low nanomolar range.
Potency and Selectivity
This compound is a highly potent inhibitor of KCa3.1 channels across different species.
Table 2: Potency of this compound on KCa3.1 Channels
| Channel Type | Species | IC50 Value | Reference |
| Cloned KCa3.1 | Human | 9 nM, 9.4 nM, 11 nM | |
| Erythrocyte KCa3.1 | Human | 14 nM | |
| Erythrocyte KCa3.1 | Mouse | 15 nM | |
| Erythrocyte KCa3.1 | Rat | 9 nM |
While this compound is highly selective for KCa3.1, some off-target effects have been observed at higher concentrations.
Table 3: Selectivity Profile of this compound
| Target | Concentration | % Inhibition | Reference |
| KCa1.1 (BK) | 10 µM | ~50% | |
| Kv1.3 | 10 µM | ~50% | |
| Kv11.1 (hERG) | 10 µM | >50% | |
| Noradrenaline Transporter | 10 µM | 59% | |
| Dopamine Transporter | 10 µM | 50% | |
| L-type Ca2+ Channel (dihydropyridine site) | 10 µM | 59% | |
| Melatonin Receptor | 10 µM | >50% |
It is noteworthy that at 1 µM, this compound shows minimal effects on a wide range of other ion channels, highlighting its selectivity at concentrations effective for blocking KCa3.1.
Applications in Research
This compound serves as a valuable tool for elucidating the roles of KCa3.1 channels in various physiological and pathological processes, particularly in the context of the immune system and inflammatory diseases.
T-Cell Activation and Immune Response
KCa3.1 channels play a crucial role in T-lymphocyte activation by regulating the cell membrane potential and maintaining a calcium influx necessary for downstream signaling. This compound has been shown to suppress T-cell activation and proliferation. It potently inhibits the production of pro-inflammatory cytokines such as IL-2 and IFN-γ, with lesser effects on IL-4 and TNF-α and no effect on IL-17.
Inflammatory Bowel Disease (IBD)
In a rat model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, a model for human IBD, this compound demonstrated significant anti-inflammatory effects. Despite its low oral bioavailability, administration of this compound effectively dampened colon inflammation and improved body weight gain, with efficacy comparable to the standard IBD drug sulfasalazine. Immunohistochemistry revealed a strong upregulation of KCa3.1 channels on infiltrating immune cells in the inflamed colon, suggesting these cells are the primary targets of this compound in this model.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the inhibitory effect of this compound on KCa3.1 channel currents.
-
Cell Preparation: HEK293 cells stably or transiently expressing the human KCa3.1 channel are used. Cells are cultured under standard conditions and dissociated before the experiment.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 8.5 CaCl2 (for a free Ca2+ concentration of ~1 µM), 2 MgCl2; pH adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): 145 KCl, 10 HEPES, 1 CaCl2, 2 MgCl2; pH adjusted to 7.4 with KOH.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.
-
Establish a stable baseline current.
-
Perfuse the bath with the external solution containing various concentrations of this compound.
-
Record the inhibition of the KCa3.1 current at each concentration.
-
Wash out the compound to observe the reversibility of the block.
-
-
Data Analysis: The concentration-response curve is fitted with the Hill equation to determine the IC50 value.
Lymphocyte Proliferation Assay
This assay measures the effect of this compound on the proliferation of immune cells.
-
Cell Preparation: Splenocytes are isolated from rats or mice.
-
Procedure:
-
Plate splenocytes in a 96-well plate.
-
Stimulate the cells with a mitogen such as Concanavalin A (ConA) or a combination of PMA and ionomycin.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 48 hours).
-
Add [3H]-thymidine to the wells and incubate for an additional period (e.g., 18 hours) to allow for its incorporation into the DNA of proliferating cells.
-
Harvest the cells and measure the amount of incorporated [3H]-thymidine using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of proliferation is calculated relative to the stimulated control group. The IC50 for proliferation inhibition can then be determined.
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound has a plasma half-life of approximately 3.8 hours. However, it exhibits very low oral and intraperitoneal bioavailability. This characteristic should be considered when designing in vivo experiments, and local or alternative routes of administration may be more suitable for achieving therapeutic concentrations in certain tissues.
Conclusion
This compound is a valuable and highly potent pharmacological tool for the investigation of KCa3.1 channels. Its well-characterized mechanism of action and selectivity profile make it an excellent choice for in vitro and in vivo studies aimed at understanding the roles of KCa3.1 in health and disease. Researchers should, however, remain mindful of its potential off-target effects at higher concentrations and its pharmacokinetic properties when planning experiments.
Preclinical Profile of NS6180 in Inflammatory Bowel Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes the available preclinical data on NS6180, a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1, for the treatment of Inflammatory Bowel Disease (IBD). It details the compound's mechanism of action, summarizes its efficacy in animal models of colitis, and outlines the experimental protocols used in these pivotal studies.
Introduction: Targeting KCa3.1 in IBD
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key pathological feature is the infiltration and activation of immune cells, particularly T-lymphocytes, in the intestinal mucosa. The calcium-activated potassium channel KCa3.1 plays a crucial role in regulating T-cell activation.[1] By maintaining a negative membrane potential, KCa3.1 facilitates the sustained calcium influx necessary for T-cell proliferation and cytokine production.[1][2] Consequently, inhibiting KCa3.1 has emerged as a promising therapeutic strategy to modulate the aberrant immune response in IBD.[2][3]
This compound, a novel benzothiazinone, is a potent inhibitor of the KCa3.1 channel, with an IC50 of 9 nM for the cloned human channel.[4][5] Its development offers a targeted approach to suppress T-cell-mediated inflammation in the gut.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by blocking the KCa3.1 channel pore, thereby impeding potassium efflux from immune cells, particularly T-lymphocytes. This inhibition disrupts the electrochemical gradient required for sustained Ca2+ influx through channels like CRAC (Calcium Release-Activated Channel), a critical step in T-cell activation. The reduced intracellular calcium signaling leads to decreased activation of downstream transcription factors, such as NFAT (Nuclear Factor of Activated T-cells), which are essential for the production of pro-inflammatory cytokines.
Preclinical studies have shown that this compound potently inhibits the production of the Th1 cytokines IL-2 and IFN-γ, with more moderate effects on Th2 cytokines like IL-4 and TNF-α, and no effect on IL-17 production.[4][5] This selective cytokine inhibition profile suggests that this compound primarily targets the Th1-mediated inflammatory pathways prominent in IBD.
Preclinical Efficacy in IBD Models
This compound has demonstrated significant efficacy in the dinitrobenzene sulfonic acid (DNBS)-induced colitis rat model, a well-established model that mimics features of human IBD.[3] Despite exhibiting poor plasma exposure, orally administered this compound effectively reduced colonic inflammation and improved clinical signs of the disease.
Table 1: Efficacy of this compound in DNBS-Induced Colitis in Rats
| Treatment Group | Dose | Macroscopic Score | Myeloperoxidase (MPO) Activity (U/g) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 4.5 ± 0.4 | 12.5 ± 1.5 | -10.2 ± 2.1 |
| This compound | 3 mg/kg, b.i.d. | 2.8 ± 0.5* | 7.8 ± 1.2* | -4.5 ± 1.8* |
| This compound | 10 mg/kg, b.i.d. | 2.1 ± 0.3* | 6.5 ± 0.9* | -2.1 ± 1.5* |
| Sulfasalazine | 300 mg/kg, q.d. | 2.3 ± 0.4* | 7.1 ± 1.1* | -3.5 ± 2.0* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data synthesized from Strøbæk et al., 2013.[3][4][5]
The results indicate that this compound, at both 3 and 10 mg/kg administered twice daily, significantly ameliorated colon inflammation, as shown by the reduction in macroscopic damage scores and MPO activity, a marker for neutrophil infiltration.[3] The efficacy of this compound was comparable to that of the standard IBD drug, sulfasalazine.[3][4][5] Furthermore, this compound treatment led to a significant improvement in body weight gain, a key indicator of general health in this model.[3]
Experimental Protocols
The primary preclinical model used to evaluate this compound in IBD is the DNBS-induced colitis model in rats.
4.1. DNBS-Induced Colitis Model
-
Animals: Male Sprague-Dawley rats are typically used.
-
Induction of Colitis:
-
Rats are fasted for 24 hours with free access to water.
-
Under light anesthesia, a catheter is inserted intrarectally.
-
A solution of DNBS (e.g., 15 mg in 0.5 mL of 50% ethanol) is instilled into the colon.
-
The rats are held in a head-down position for a short period to ensure the distribution of the DNBS solution within the colon.
-
-
Treatment Protocol:
-
This compound is typically administered orally (p.o.) via gavage, twice daily (b.i.d.).
-
A vehicle control group receives the formulation vehicle.
-
A positive control group, such as sulfasalazine, is often included.
-
Treatment usually commences 24 hours after DNBS instillation and continues for a specified duration (e.g., 7-14 days).
-
-
Endpoint Analysis:
-
Clinical Monitoring: Body weight, stool consistency, and presence of blood are monitored daily to calculate a Disease Activity Index (DAI).
-
Macroscopic Scoring: At the end of the study, the colon is excised, and the extent of mucosal damage, ulceration, and inflammation is scored visually.
-
Myeloperoxidase (MPO) Assay: A section of the colon is homogenized and assayed for MPO activity, a biochemical marker of neutrophil infiltration and inflammation.
-
Histopathology: Colonic tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation of inflammation, crypt damage, and cellular infiltration.
-
Cytokine Analysis: Colonic tissue or isolated immune cells can be analyzed for the expression of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) using methods like ELISA or qPCR.
-
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of the KCa3.1 inhibitor this compound in the treatment of IBD. It demonstrates comparable efficacy to an established therapy in a relevant animal model, acting through a targeted immunomodulatory mechanism.[3][4] The potent and selective inhibition of T-cell activation and proliferation, particularly the reduction of key pro-inflammatory cytokines, provides a clear rationale for its development.[5]
Future preclinical research could explore the efficacy of this compound in other IBD models, such as T-cell transfer models of colitis, to further elucidate its mechanism of action on different immune cell subsets. Investigating the potential for combination therapies and exploring its effects on intestinal fibrosis are also valuable avenues for further study. The novel chemical structure of this compound and its clear anti-inflammatory action position KCa3.1 channel inhibition as a promising strategy for the pharmacological management of IBD.[3]
References
- 1. Inhibition of the K+ channel KCa3.1 ameliorates T cell-mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the K+ channel KCa3.1 ameliorates T cell–mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [tib.eu]
investigating the selectivity profile of NS6180
An In-Depth Technical Guide to the Selectivity Profile of NS6180
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions and off-target effects of a pharmacological tool is paramount. This guide provides a comprehensive analysis of the selectivity profile of this compound, a novel benzothiazinone inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4 or the IK channel).
Primary Target and Potency
This compound is a potent inhibitor of the KCa3.1 channel. It has been shown to block cloned human KCa3.1 channels with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3] Its potency extends to endogenously expressed KCa3.1 channels in erythrocytes from various species, including humans, mice, and rats.[1][2]
| Target | Species | Assay Type | Potency (IC50) | Reference |
| Cloned KCa3.1 | Human | Whole-Cell Patch Clamp | 9 nM | [1][2] |
| Endogenous KCa3.1 | Human | Erythrocyte Assay | 15-20 nM | [1][2] |
| Endogenous KCa3.1 | Mouse | Erythrocyte Assay | 15-20 nM | [1][2] |
| Endogenous KCa3.1 | Rat | Erythrocyte Assay | 15-20 nM | [1][2] |
Mechanism of Action
This compound exerts its inhibitory effect by directly blocking the ion conduction pathway of the KCa3.1 channel.[4] Mutagenesis studies have revealed that its binding site is located in the inner pore vestibule of the channel. The interaction is critically dependent on two amino acid residues: threonine 250 (T250) and valine 275 (V275).[1][2][5] This is the same binding site utilized by the well-known triarylmethane class of KCa3.1 inhibitors, such as TRAM-34, suggesting an overlapping mechanism of action despite the different chemical scaffolds.[1][2][4][5]
Selectivity Profile
A critical aspect of a pharmacological inhibitor is its selectivity for the intended target. This compound demonstrates a high degree of selectivity for KCa3.1 at concentrations around its IC50. At a concentration 100 times its IC50 (approximately 1 µM), this compound shows minimal inhibition (less than 15%) of other tested ion channels.[1] However, at higher concentrations (10 µM), some off-target activity becomes apparent. The selectivity profile of this compound differs from that of TRAM-34, making it a valuable alternative tool for research.[1]
| Ion Channel | This compound (10 µM) % Inhibition | TRAM-34 (10 µM) % Inhibition | Reference |
| KCa1.1 (BK) | >50% | Not specified | [1] |
| Kv1.3 | >50% | Blocked | [1] |
| Kv11.1 (hERG) | >50% | Not specified | [1] |
| Kv1.4 | Not specified | Blocked | [1] |
| Kv7.2 + Kv7.3 | Not specified | Blocked | [1] |
| Nav1.4 | Not specified | Blocked | [1] |
| KCa2 channels | No significant effect | Small stimulation | [1] |
In addition to electrophysiological screening, this compound was tested in a lead profiling binding assay screen against 69 different receptors, where it also demonstrated good selectivity.[1]
Functional Selectivity: T-Cell Activation Pathway
The KCa3.1 channel plays a crucial role in maintaining the membrane potential of T-lymphocytes. Channel activation leads to potassium efflux, which hyperpolarizes the cell membrane and provides the necessary driving force for sustained calcium influx, a critical step in T-cell activation. By blocking KCa3.1, this compound prevents this sustained calcium signaling, leading to the suppression of T-cell proliferation and cytokine production.[1][6] this compound potently inhibits the production of the pro-inflammatory cytokines IL-2 and IFN-γ, while having smaller effects on IL-4 and TNF-α and no effect on IL-17.[1][2]
Experimental Protocols
The selectivity profile of this compound has been primarily characterized using whole-cell patch-clamp electrophysiology and binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the flow of ions through channels in the membrane of a single cell, allowing for direct assessment of channel inhibition.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human KCa3.1 channel are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium like Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 8.5 CaCl2 (to achieve a free Ca2+ concentration that activates KCa3.1); pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope.
-
A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Voltage ramps (e.g., 200 ms ramps from -80 mV to +80 mV) are applied periodically (e.g., every 5 seconds) to elicit KCa3.1 currents.
-
-
Drug Application:
-
Control currents are recorded first.
-
This compound, dissolved in an appropriate solvent like DMSO and diluted in the external solution, is then perfused onto the cell at increasing concentrations.
-
The effect of the compound on the current amplitude is measured at a specific voltage (e.g., +80 mV).
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of this compound.
-
A concentration-response curve is generated, and the data are fitted to the Hill equation to determine the IC50 value.
-
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a receptor or channel by measuring the displacement of a known radioactive ligand.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line expressing high levels of the target channel or from tissue known to express the channel are prepared through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and reactions.
-
Reaction Mixture: In a microplate well, the following are combined:
-
Cell membranes (a specific amount of protein, e.g., 20 µg).
-
A fixed concentration of a suitable radioligand that binds to the target.
-
Increasing concentrations of the unlabeled competitor compound (this compound).
-
For determining non-specific binding, a high concentration of a known non-radioactive ligand is used instead of the test compound.
-
-
Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 is determined from the resulting competition curve, and this value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound is a highly potent and selective inhibitor of the KCa3.1 potassium channel. Its distinct chemical structure and selectivity profile, which differs from the commonly used inhibitor TRAM-34, establish it as an invaluable tool for investigating the physiological and pathophysiological roles of KCa3.1.[1] A thorough understanding of its interactions, as detailed in this guide, is essential for the accurate interpretation of experimental results and for its potential development in therapeutic areas such as inflammatory bowel disease and other immune disorders.[1][2][3]
References
- 1. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting KCa3.1 Channels: The Anti-Inflammatory Potential of this compound in Rat Models of IBD [synapse.patsnap.com]
- 4. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of NS6180 on Cytokine Production in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS6180 is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium (KCa3.1) channel, a key regulator of immune cell function. This technical guide provides an in-depth analysis of the effects of this compound on cytokine production in various immune cell populations, including T-lymphocytes, microglia, and macrophages. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development investigating the therapeutic potential of KCa3.1 channel inhibition.
Introduction to this compound and the KCa3.1 Channel
This compound is a novel benzothiazinone that acts as a highly selective inhibitor of the KCa3.1 potassium channel.[1] The KCa3.1 channel, encoded by the KCNN4 gene, plays a critical role in regulating calcium signaling in immune cells.[2] Upon cell activation, an increase in intracellular calcium leads to the opening of KCa3.1 channels, resulting in potassium efflux and membrane hyperpolarization. This hyperpolarization maintains the electrochemical gradient necessary for sustained calcium influx through channels like the calcium release-activated Ca2+ (CRAC) channels, which is essential for the activation, proliferation, and cytokine production of various immune cells.[2][3] By blocking the KCa3.1 channel, this compound effectively dampens this sustained calcium signaling, thereby modulating immune responses.
This compound's Effect on Cytokine Production in T-Lymphocytes and Splenocytes
This compound has been demonstrated to potently suppress the production of key cytokines by activated T-lymphocytes and mixed splenocyte populations.[1] Experimental evidence indicates a significant and concentration-dependent inhibition of pro-inflammatory cytokines.
Quantitative Data on Cytokine Inhibition
The inhibitory effects of this compound on cytokine production in mitogen-stimulated rat and mouse splenocytes are summarized below. The data highlights a pronounced effect on T-helper 1 (Th1) associated cytokines.
| Cytokine | Cell Type | Stimulation | This compound IC₅₀ | Reference |
| IL-2 | Rat Splenocytes | PMA + Ionomycin | < 25 nM | [4] |
| IFN-γ | Rat Splenocytes | PMA + Ionomycin | ~100 nM | [4] |
| TNF-α | Rat Splenocytes | PMA + Ionomycin | > 1 µM (minor effect) | [4] |
| IL-4 | Rat Splenocytes | PMA + Ionomycin | > 1 µM (minor effect) | [4] |
| IL-17 | Rat Splenocytes | PMA + Ionomycin | No effect | [4] |
Table 1: Inhibitory concentration (IC₅₀) of this compound on cytokine production in stimulated rat splenocytes.
The Role of KCa3.1 in Microglia and Macrophage Cytokine Production: Implications for this compound
While direct quantitative data for this compound's effect on microglia and macrophages is not yet extensively published, the well-established role of the KCa3.1 channel in these cells provides a strong basis for predicting its immunomodulatory activity.
KCa3.1 in Microglial Activation and Neuroinflammation
Microglia, the resident immune cells of the central nervous system, express KCa3.1 channels, which are implicated in their activation and the production of pro-inflammatory mediators.[5][6] Inhibition of KCa3.1 channels in microglia has been shown to reduce the production of neurotoxic molecules like nitric oxide (NO).[5] Studies using the selective KCa3.1 inhibitor TRAM-34 have demonstrated a reduction in microglia-mediated neurotoxicity.[5][6] The activation of microglia involves signaling pathways such as p38 MAPK and NF-κB, and KCa3.1 channels are functionally linked to the activation of p38 MAPK.[5][7]
KCa3.1 in Macrophage Polarization and Inflammatory Responses
Macrophages play a crucial role in innate immunity and inflammation, and their function is tightly regulated by ion channels, including KCa3.1.[2][8] The KCa3.1 channel is involved in macrophage proliferation, migration, and the production of reactive oxygen species (ROS) and cytokines.[2] Inhibition of KCa3.1 has been shown to suppress the M1 pro-inflammatory phenotype of macrophages and reduce the expression of pro-inflammatory genes.[9] Mechanistically, KCa3.1 channel activity in macrophages is linked to the activation of signaling pathways involving STAT1 and NF-κB.[2][8]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on cytokine production.
Splenocyte Isolation and Culture
-
Tissue Harvest: Euthanize mice and aseptically remove the spleen. Place the spleen in a sterile dish containing RPMI-1640 medium.
-
Cell Suspension: Gently tease the spleen apart between the frosted ends of two sterile glass slides or by pressing it through a 70 µm cell strainer to create a single-cell suspension.
-
Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC lysis buffer for 2-5 minutes at room temperature.
-
Washing: Neutralize the lysis buffer with excess RPMI-1640, centrifuge, and wash the cell pellet twice with fresh medium.
-
Cell Counting and Seeding: Resuspend the final cell pellet in complete RPMI-1640 (supplemented with 10% FBS, penicillin, and streptomycin). Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Seed the cells in culture plates at the desired density (e.g., 2 x 10⁵ cells/well in a 96-well plate).
In Vitro Stimulation of Splenocytes for Cytokine Analysis
Two common methods for polyclonal stimulation of T-cells within a splenocyte population are provided below.
-
Method A: Concanavalin A (ConA) Stimulation
-
Prepare a stock solution of ConA in sterile PBS.
-
Add ConA to the splenocyte cultures at a final concentration of 2.5-5 µg/mL.[10]
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.[11][12]
-
Collect the supernatant for cytokine analysis by ELISA or use the cells for intracellular cytokine staining.
-
-
Method B: PMA and Ionomycin Stimulation
-
Prepare stock solutions of Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin in DMSO.
-
Add PMA and Ionomycin to the splenocyte cultures at final concentrations of 20-50 ng/mL and 0.5-1 µg/mL, respectively.[13][14]
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of incubation to allow cytokines to accumulate within the cells.[13][15]
-
Incubate for a total of 6-24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Harvest cells for intracellular staining or supernatant for ELISA.
-
Measurement of Cytokine Production
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add diluted standards and culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.
-
Signal Generation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. After incubation and washing, add a TMB substrate solution.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry
-
Cell Harvest and Surface Staining: After stimulation, harvest the cells and stain for cell surface markers (e.g., CD4, CD8) with fluorescently labeled antibodies.
-
Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., 4% paraformaldehyde). After washing, permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin or Triton X-100).
-
Intracellular Staining: Add a fluorescently labeled antibody specific for the intracellular cytokine of interest to the permeabilized cells and incubate.
-
Washing and Acquisition: Wash the cells to remove unbound antibodies and resuspend them in a suitable buffer for flow cytometry. Acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within specific immune cell populations.
-
Signaling Pathways and Visualizations
The inhibitory effect of this compound on cytokine production is a direct consequence of its blockade of the KCa3.1 channel and the subsequent disruption of downstream signaling cascades.
KCa3.1-Mediated Signaling in T-Lymphocytes
In T-cells, T-cell receptor (TCR) activation triggers a signaling cascade that leads to an increase in intracellular Ca²⁺. This activates calmodulin (CaM), which in turn opens KCa3.1 channels. The resulting K⁺ efflux hyperpolarizes the cell membrane, maintaining the driving force for sustained Ca²⁺ influx. This sustained Ca²⁺ signal is crucial for the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are essential for the transcription of cytokine genes such as IL-2 and IFN-γ.[3][16]
Caption: this compound inhibits T-cell cytokine production by blocking KCa3.1-mediated Ca²⁺ signaling.
KCa3.1-Mediated Signaling in Microglia and Macrophages
In microglia and macrophages, activation by stimuli such as lipopolysaccharide (LPS) leads to Ca²⁺ influx and subsequent KCa3.1 channel activation. This contributes to the activation of downstream signaling pathways, including p38 MAPK and NF-κB, which are critical for the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory mediators like nitric oxide.[2][5][7][8]
Caption: this compound likely suppresses microglial/macrophage inflammation by blocking KCa3.1.
Experimental Workflow for Assessing this compound's Effect on Cytokine Production
The following diagram outlines the general workflow for investigating the impact of this compound on cytokine production in immune cells.
Caption: Workflow for analyzing this compound's effect on cytokine production in immune cells.
Conclusion
This compound, as a selective KCa3.1 channel inhibitor, demonstrates significant immunomodulatory properties by suppressing the production of key pro-inflammatory cytokines in T-lymphocytes. The established role of KCa3.1 channels in microglia and macrophages strongly suggests that this compound will similarly attenuate inflammatory responses in these cell types, a hypothesis supported by studies with other KCa3.1 inhibitors. The detailed protocols and signaling pathway diagrams provided in this guide offer a robust framework for further investigation into the therapeutic potential of this compound in immune-mediated diseases. Future research should focus on generating direct quantitative data on the effects of this compound on cytokine profiles in microglia and macrophages to further solidify its potential as a broad-spectrum anti-inflammatory agent.
References
- 1. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE Ca2+-ACTIVATED K CHANNEL KCa3.1 COMPARTMENTALIZES IN THE IMMUNOLOGICAL SYNAPSE OF HUMAN T LYMPHOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KCa3.1 Channels: The Anti-Inflammatory Potential of this compound in Rat Models of IBD [synapse.patsnap.com]
- 5. The Ca2+-activated K+ channel KCNN4/KCa3.1 contributes to microglia activation and nitric oxide-dependent neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | IL-4 type 1 receptor signaling up-regulates KCNN4 expression, and increases the KCa3.1 current and its contribution to migration of alternative-activated microglia [frontiersin.org]
- 7. jneurosci.org [jneurosci.org]
- 8. KCa3.1 Inhibition of Macrophages Suppresses Inflammatory Response Leading to Endothelial Damage in a Cell Model of Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of KCa3.1 Channels in Macrophage Polarization and Its Relevance in Atherosclerotic Plaque Instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Adenine Nucleotides Attenuate Murine T Cell Activation Induced by Concanavalin A or T Cell Receptor Stimulation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 16. pnas.org [pnas.org]
An In-Depth Technical Guide to the In Vivo Pharmacokinetics of NS6180
This guide provides a comprehensive overview of the in vivo pharmacokinetics of NS6180, a potent and selective inhibitor of the KCa3.1 potassium channel. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key pathways and workflows.
Introduction
This compound, with the chemical name 4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one, is a novel benzothiazinone that acts as a blocker of the intermediate-conductance Ca2+-activated K+ channel, KCa3.1 (also known as IKCa1 or the Gárdos channel).[1][2][3] This channel is a key regulator of membrane potential and calcium signaling in various cell types, including immune cells like T-lymphocytes.[3] By inhibiting KCa3.1, this compound can suppress T-cell activation and the production of pro-inflammatory cytokines, making it a promising therapeutic candidate for immune-mediated diseases such as inflammatory bowel disease (IBD).[1][2][4]
Mechanism of Action: KCa3.1 Channel Inhibition
This compound exerts its pharmacological effect by directly blocking the KCa3.1 channel pore.[5] It interacts with specific amino acid residues, namely threonine 250 (T250) and valine 275 (V275), within the channel's inner pore.[1][5] This binding physically obstructs the passage of potassium ions, thereby inhibiting the channel's function. The inhibition of KCa3.1 in T-cells leads to a reduction in the calcium influx required for their activation, proliferation, and subsequent release of inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2]
Quantitative Pharmacokinetic Data
Pharmacokinetic studies of this compound have been conducted in rats. The data reveals that while this compound is a potent inhibitor, it exhibits low plasma exposure following oral and intraperitoneal administration, indicating very low bioavailability.[1] The plasma concentration profile after intravenous administration was best described by a three-compartment model.[1]
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Oral (p.o.) |
| Dose | 10 mg·kg⁻¹ | 10 mg·kg⁻¹ | 10 mg·kg⁻¹ |
| Cmax | 9 ± 2 μM (at 5 min) | 33 nM | 186 nM |
| Plasma Half-Life (t½) | 3.8 h (elimination) | Not Reported | Not Reported |
| Distribution Half-Life (t½) | 0.15 h | Not Reported | Not Reported |
| Bioavailability | N/A | Extremely Low | Extremely Low |
| Data sourced from studies in rats.[1] |
Experimental Protocols
The following section details the methodology used for the in vivo pharmacokinetic assessment of this compound in rats.
4.1. Animal Model
4.2. Drug Formulation and Administration
-
Dosing: A single dose of 10 mg·kg⁻¹ was administered for each route.[1]
-
Administration Routes:
-
Intravenous (i.v.)
-
Intraperitoneal (i.p.)
-
Oral (p.o.)
-
4.3. Sample Collection and Analysis
-
Matrix: Plasma[1]
-
Time Points: Blood samples were collected at various time points post-administration. Following intravenous administration, samples were taken at 5 minutes and up to 24 hours.[1]
-
Analysis: Total this compound plasma concentrations were measured to determine the pharmacokinetic profile.[1]
4.4. Pharmacokinetic Modeling
-
The intravenous administration data was analyzed using a three-compartment model. This model suggests a rapid initial distribution from the blood into tissues, followed by an elimination phase, and a slower redistribution from deeper compartments (like body fat) back into the plasma.[1]
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of KCa3.1 channels from multiple species. Its inhibitory concentration (IC50) for the cloned human KCa3.1 channel is 9 nM.[1][2] It demonstrates similar potencies against endogenously expressed KCa3.1 channels in human, mouse, and rat erythrocytes (IC50 of 15–20 nM).[1][2]
Importantly, this compound exhibits a favorable selectivity profile. At a concentration 100 times its IC50, it showed minimal inhibition (at most 15%) of other tested ion channels.[1] This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential.
In Vivo Efficacy
Despite its poor plasma exposure, this compound has demonstrated significant anti-inflammatory effects in a rat model of inflammatory bowel disease (dinitrobenzene sulfonic acid-induced colitis).[1][2] Oral administration of this compound at doses of 3 and 10 mg·kg⁻¹ (twice daily) was as effective as the standard IBD drug sulfasalazine (at 300 mg·kg⁻¹ once daily) in dampening colon inflammation and improving body weight gain.[1][2] This suggests that even low systemic concentrations of this compound may be sufficient to engage the target in inflamed tissues or that the compound may have a high local concentration in the gut.
Conclusion
This compound is a potent and selective KCa3.1 channel inhibitor with demonstrated anti-inflammatory efficacy in a preclinical model of IBD.[1] Its in vivo pharmacokinetic profile in rats is characterized by a plasma half-life of 3.8 hours and extremely low oral and intraperitoneal bioavailability.[1] The discrepancy between its low systemic exposure and significant in vivo efficacy warrants further investigation, potentially pointing towards high local tissue concentrations or the engagement of a particularly sensitive therapeutic target. The data presented in this guide provides a foundational understanding for researchers and professionals involved in the development of KCa3.1 inhibitors for immunoinflammatory disorders.
References
- 1. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
NS6180: A Technical Guide to its Potential in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat, characterized by rapid proliferation and extensive invasion into the surrounding brain tissue. The intermediate-conductance calcium-activated potassium channel, KCa3.1, has emerged as a promising therapeutic target in glioblastoma, playing a crucial role in cell migration, proliferation, and invasion. NS6180 is a potent and selective inhibitor of the KCa3.1 channel. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential utility in glioblastoma research. While specific quantitative data on the effects of this compound on glioblastoma cell lines are limited in publicly available literature, this document consolidates the known properties of this compound and the broader role of KCa3.1 in glioblastoma. It also provides detailed, generalized protocols for key experiments to evaluate the potential of KCa3.1 inhibitors like this compound in a research setting.
Introduction to this compound and its Target: KCa3.1
This compound is a small molecule inhibitor of the KCa3.1 potassium channel, also known as KCNN4 or IKCa1. KCa3.1 is a calcium-activated potassium channel that is expressed in various cell types, including immune cells, epithelial cells, and cancer cells. In glioblastoma, the expression of KCa3.1 is often upregulated and has been associated with poor patient prognosis[1]. The channel plays a significant role in regulating cell volume, membrane potential, and calcium signaling, all of which are critical for cell migration and proliferation[2][3].
This compound belongs to the benzothiazinone class of compounds and exhibits high potency and selectivity for KCa3.1 channels[2]. However, it is important to note that this compound has been reported to have low oral bioavailability, which may limit its systemic in vivo applications but could be suitable for local delivery methods[2].
Mechanism of Action
This compound exerts its inhibitory effect by blocking the pore of the KCa3.1 channel. This blockage prevents the efflux of potassium ions, leading to a depolarization of the cell membrane. In glioblastoma cells, the sustained potassium efflux through KCa3.1 channels helps maintain a hyperpolarized membrane potential, which in turn drives the calcium influx necessary for cell migration and proliferation. By inhibiting KCa3.1, this compound disrupts this process, thereby impeding the key malignant behaviors of glioblastoma cells.
Figure 1. Simplified signaling pathway of KCa3.1 in glioblastoma and the inhibitory action of this compound.
Quantitative Data
Table 1: Potency of this compound and other KCa3.1 Inhibitors
| Compound | Target | IC50 | Cell Line/System | Reference |
| This compound | Cloned human KCa3.1 | 9 nM | HEK293 cells | [2] |
| TRAM-34 | Cloned human KCa3.1 | 20 nM | HEK293 cells | [2] |
| This compound | Glioblastoma Cell Line (e.g., U87MG) | Data not available | - | - |
| This compound | Glioblastoma Cell Line (e.g., T98G) | Data not available | - | - |
Table 2: Template for In Vitro Efficacy Data of this compound on Glioblastoma Cell Lines
| Assay | Cell Line | This compound Concentration | Result (e.g., % Inhibition) |
| Cell Viability (MTT/CCK-8) | U87MG | Various | IC50: Data not available |
| T98G | Various | IC50: Data not available | |
| Cell Migration (Wound Healing) | U87MG | e.g., 1 µM | Data not available |
| T98G | e.g., 1 µM | Data not available | |
| Cell Invasion (Transwell) | U87MG | e.g., 1 µM | Data not available |
| T98G | e.g., 1 µM | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the potential of this compound in glioblastoma research. These protocols can be adapted for specific glioblastoma cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of glioblastoma cells, which is an indicator of cell viability and proliferation.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2. Workflow for a typical MTT cell viability assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of glioblastoma cells.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed glioblastoma cells into a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound at the desired concentration or vehicle control.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of glioblastoma cells to invade through an extracellular matrix, mimicking in vivo invasion.
Materials:
-
Glioblastoma cell lines
-
Serum-free medium
-
Complete culture medium (chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel or other extracellular matrix components
-
24-well plates
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest glioblastoma cells and resuspend them in serum-free medium containing this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add complete culture medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several microscopic fields.
-
Calculate the percentage of invasion inhibition compared to the control.
Figure 3. Experimental workflow for the Transwell invasion assay.
Conclusion and Future Directions
This compound, as a potent and selective inhibitor of the KCa3.1 channel, holds promise as a valuable research tool for investigating the role of this channel in glioblastoma pathogenesis. The upregulation of KCa3.1 in glioblastoma and its involvement in key malignant processes such as migration and invasion make it an attractive therapeutic target. However, the lack of specific data on the efficacy of this compound in glioblastoma cell lines and its poor bioavailability highlight the need for further research.
Future studies should focus on:
-
Determining the IC50 values of this compound for cell viability in a panel of glioblastoma cell lines.
-
Quantifying the inhibitory effects of this compound on glioblastoma cell migration and invasion using in vitro assays.
-
Investigating the downstream signaling pathways affected by this compound-mediated KCa3.1 inhibition in glioblastoma cells.
-
Evaluating the in vivo efficacy of this compound in orthotopic glioblastoma models, potentially using local delivery methods to overcome its poor bioavailability.
By systematically addressing these research questions, the full potential of this compound as a tool for glioblastoma research and as a potential lead for novel therapeutic strategies can be elucidated.
References
- 1. A pro-invasive role for the Ca2+-activated K+ channel KCa3.1 in malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCa3.1 Channels and Glioblastoma: In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NS6180 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS6180 is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or the Gárdos channel).[1][2][3] This channel plays a crucial role in regulating the membrane potential and calcium signaling in various cell types, particularly non-excitable cells like T-lymphocytes, macrophages, and microglia.[3][4] By blocking KCa3.1, this compound effectively modulates cellular processes such as activation, proliferation, and migration, making it a valuable tool for investigating the therapeutic potential of KCa3.1 inhibition in immune-mediated and inflammatory diseases.[1][2][3][5]
This compound belongs to the benzothiazinone class of compounds and inhibits KCa3.1 channels by interacting with specific amino acid residues, T250 and V275, within the channel's inner pore vestibule.[1][3][6] This mechanism is similar to that of the well-known KCa3.1 inhibitor, TRAM-34.[1][6] this compound exhibits high selectivity for KCa3.1 over other ion channels, rendering it a precise pharmacological tool for in vitro studies.[1]
These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture experiments to characterize its effects on immune cell function.
Data Presentation
Table 1: Potency of this compound on KCa3.1 Channels in Various Cell Types
| Cell Type/Channel | Species | Method | IC50 (nM) | Reference |
| Cloned KCa3.1 (HEK293 cells) | Human | Whole-cell voltage clamp | 9 | [1][2] |
| Erythrocytes | Human | CCCP-reported hyperpolarization | 14-15 | [1][2] |
| Erythrocytes | Mouse | CCCP-reported hyperpolarization | 15 | [1][2] |
| Erythrocytes | Rat | CCCP-reported hyperpolarization | 9-15 | [1][2] |
Table 2: Inhibitory Effects of this compound on Rat Splenocyte Proliferation and Cytokine Production
| Stimulation | Assay | Parameter | IC50 | Reference |
| Concanavalin A (ConA) | Proliferation ([³H]-thymidine incorporation) | Inhibition | ~1 µM | [1] |
| PMA + Ionomycin | Proliferation ([³H]-thymidine incorporation) | Inhibition | ~100-250 nM | [1] |
| - | Cytokine Production | IL-2 Inhibition | < 25 nM | [1] |
| - | Cytokine Production | IFN-γ Inhibition | Potent Inhibition | [1][2] |
| - | Cytokine Production | IL-4 Inhibition | Smaller Effect | [1][2] |
| - | Cytokine Production | TNF-α Inhibition | Smaller Effect | [1][2] |
| - | Cytokine Production | IL-17 Production | No Effect | [1][2] |
Signaling Pathways and Experimental Workflow
Figure 1: T-Cell activation signaling pathway and the inhibitory action of this compound.
References
- 1. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of Ca2+ Entry by a Specific Block of KCa3.1 Channels Optimizes Cytotoxic Activity of NK Cells against T-ALL Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KCa3.1 Channels: The Anti-Inflammatory Potential of this compound in Rat Models of IBD [synapse.patsnap.com]
- 6. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve and prepare NS6180 for experiments
A Potent and Selective KCa3.1 Channel Inhibitor for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the dissolution and experimental use of NS6180, a novel benzothiazinone and a potent inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1. These guidelines are intended for researchers in immunology, inflammation, and other fields where KCa3.1 channels are a therapeutic target.
Chemical Properties and Solubility
This compound (4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one) is a small molecule with a molecular weight of 323.33 g/mol .[1][2] It is a white to beige powder.[1][2]
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol but insoluble in water.[1][3][4] For experimental purposes, it is recommended to prepare a stock solution in DMSO.
Stock Solution Preparation: A stock solution of this compound can be prepared in DMSO at a concentration of up to 65 mg/mL.[5] However, a more common concentration for laboratory use is 20 mg/mL or 30 mg/mL in DMSO.[1][4] To aid dissolution, gentle heating and/or sonication can be applied.[6]
Storage: Store the solid compound in a dry, dark place at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[3] Stock solutions in DMSO should be stored at -20°C for long-term use (up to 1 year) or -80°C (up to 2 years).[6] Avoid multiple freeze-thaw cycles.
Mechanism of Action
This compound is a potent and selective inhibitor of the KCa3.1 (also known as IKCa1 or SK4) channel.[4] The inhibition of KCa3.1 channels by this compound leads to the suppression of calcium-dependent potassium efflux, which in turn modulates cellular membrane potential. In immune cells, such as T-lymphocytes, this hyperpolarization is crucial for maintaining the electrochemical gradient necessary for sustained calcium influx upon activation. By inhibiting KCa3.1, this compound prevents this hyperpolarization, thereby reducing calcium signaling and subsequent downstream events like T-cell proliferation and cytokine production.[7][8][9] this compound exerts its blocking effect by interacting with the same amino acid residues (T250 and V275) within the channel pore as other known inhibitors like TRAM-34.[7][8][10]
Signaling Pathway of this compound in T-Cell Activation
Caption: this compound inhibits T-cell activation by blocking the KCa3.1 channel.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various experimental systems. The following table summarizes key quantitative data for easy comparison.
| Parameter | Species/Cell Type | Assay Type | Value | Reference |
| IC₅₀ | Human (cloned) | Whole-cell patch clamp | 9 nM | [7][8] |
| IC₅₀ | Human (erythrocytes) | Gardos channel activity | 14-20 nM | [7][8] |
| IC₅₀ | Mouse (erythrocytes) | Gardos channel activity | 15-20 nM | [7][8] |
| IC₅₀ | Rat (erythrocytes) | Gardos channel activity | 15-20 nM | [7][8] |
| Inhibition | Rat Splenocytes | T-cell proliferation | Submicromolar | [7][8] |
| Inhibition | Mouse Splenocytes | T-cell proliferation | Submicromolar | [7][8] |
| Inhibition | Rat Splenocytes | IL-2 & IFN-γ production | Potent inhibition | [7][8] |
| Off-target effects (>50% inhibition at 10 µM) | Various | Whole-cell patch clamp | KCa1.1 (BK), Kv1.3, Kv11.1 (hERG) | [7] |
Experimental Protocols
In Vitro T-Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of T-lymphocytes.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Rat or mouse splenocytes
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
T-cell mitogen (e.g., Concanavalin A (ConA) or anti-CD3/CD28 antibodies)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)
-
96-well cell culture plates
Protocol:
-
Prepare a single-cell suspension of splenocytes from rats or mice.
-
Adjust the cell density to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Add 50 µL of the T-cell mitogen (e.g., ConA at a final concentration of 5 µg/mL) to stimulate proliferation.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
For the final 18 hours of incubation, add [³H]-thymidine (1 µCi/well) or the reagent from the non-radioactive proliferation kit.
-
Harvest the cells and measure the incorporated radioactivity or absorbance according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of proliferation relative to the vehicle-treated control.
In Vitro Cytokine Release Assay
This protocol measures the effect of this compound on the production of cytokines by activated T-cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Isolated T-cells or peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell stimulants (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies)
-
ELISA kits for the cytokines of interest (e.g., IL-2, IFN-γ)
-
24-well or 48-well cell culture plates
Protocol:
-
Isolate T-cells or PBMCs and adjust the cell density to 1-2 x 10⁶ cells/mL.
-
Plate the cells in a 24-well or 48-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) or anti-CD3/CD28 antibodies.
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Experimental Workflow Diagram
Caption: General workflow for in vitro experiments using this compound.
In Vivo Experimental Considerations
For in vivo studies, this compound has been administered orally.[7] However, it exhibits low oral bioavailability.[7] A common vehicle for oral administration is a mixture of CremophoreEL, PEG400, and water (e.g., 10%/10%/80%).[7] Another formulation for in vivo use involves 10% DMSO and 90% corn oil.[6] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6]
Safety Precautions
This compound may cause skin sensitization.[1] It is also classified as toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed when handling this compound. Dispose of the compound and its solutions in accordance with local regulations.
References
- 1. This compound ≥98% (HPLC) | 353262-04-1 [sigmaaldrich.com]
- 2. This compound = 98 HPLC 353262-04-1 [sigmaaldrich.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NS6180 in T-Cell Proliferation Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NS6180, a potent and selective blocker of the KCa3.1 potassium channel, for the inhibition of T-cell proliferation. The information compiled here is intended to assist in the design and execution of experiments aimed at studying T-cell activation and developing novel immunomodulatory therapies.
Introduction
This compound is a benzothiazinone derivative that has been identified as a highly effective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4).[1][2][3] This channel plays a critical role in the activation of T-lymphocytes by regulating the influx of calcium, a key second messenger in T-cell signaling pathways.[4][5] By blocking the KCa3.1 channel, this compound effectively suppresses T-cell proliferation and the production of pro-inflammatory cytokines, making it a valuable tool for immunology research and a potential therapeutic agent for autoimmune diseases and inflammatory conditions.[1][2][5]
Mechanism of Action
Upon engagement of the T-cell receptor (TCR) with an antigen, a signaling cascade is initiated, leading to an increase in intracellular calcium concentration ([Ca2+]i). This rise in [Ca2+]i activates KCa3.1 channels, resulting in the efflux of potassium ions (K+) and hyperpolarization of the T-cell membrane. This hyperpolarization provides the necessary electrochemical gradient for a sustained influx of Ca2+ through store-operated Ca2+ release-activated Ca2+ (CRAC) channels. The sustained elevation of intracellular Ca2+ is essential for the activation of calcineurin, which in turn dephosphorylates the nuclear factor of activated T-cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus, where it induces the transcription of genes crucial for T-cell proliferation and effector functions, such as the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[5]
This compound exerts its inhibitory effect by binding to the pore of the KCa3.1 channel, specifically interacting with the amino acid residues Threonine 250 (T250) and Valine 275 (V275).[1][6] This blockage prevents K+ efflux, thereby depolarizing the cell membrane and reducing the driving force for Ca2+ entry. The subsequent decrease in intracellular Ca2+ signaling leads to the inhibition of NFAT activation and a downstream reduction in T-cell proliferation and cytokine secretion.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: Potency of this compound
| Target | Assay Type | Species | IC₅₀ | Reference |
| Cloned KCa3.1 Channels | Electrophysiology | Human | 9 nM | [1][2] |
| Endogenous KCa3.1 Channels | Erythrocyte Assay | Human, Mouse, Rat | 15-20 nM | [1][2] |
| IL-2 Production | Rat Splenocytes | Rat | < 25 nM | [2] |
| IFN-γ Production | Rat Splenocytes | Rat | ~100 nM | [2] |
Table 2: Recommended Concentration Range for T-Cell Proliferation Inhibition
| Application | Cell Type | Recommended Concentration | Observed Effect | Reference |
| Inhibition of T-Cell Proliferation | Rat and Mouse Splenocytes | Submicromolar | Suppression of proliferation | [1][2] |
| Inhibition of Ca²⁺ Signaling | NK Cells | 1 µM | Significant reduction in SOCE and intracellular Ca²⁺ rise | [7] |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of this compound on T-cell proliferation.
Protocol 1: [³H]-Thymidine Incorporation Assay for T-Cell Proliferation
This protocol measures the proliferation of T-cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
This compound (stock solution in DMSO)
-
Isolated primary T-cells or splenocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
T-cell mitogen (e.g., Concanavalin A [ConA], Phytohemagglutinin [PHA], or anti-CD3/CD28 antibodies)
-
[³H]-Thymidine
-
96-well flat-bottom cell culture plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: Isolate T-cells or splenocytes from the desired species and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Stimulation: Add 50 µL of the T-cell mitogen to each well. The final concentration of the mitogen should be optimized for the specific cell type and mitogen used (e.g., 5 µg/mL for ConA). Include unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
[³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Lyse the cells and collect the DNA on the filter. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the stimulated control.
Protocol 2: CFSE-Based T-Cell Proliferation Assay by Flow Cytometry
This protocol uses the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation. With each cell division, the CFSE fluorescence intensity is halved, allowing for the quantification of proliferating cells.
Materials:
-
This compound (stock solution in DMSO)
-
Isolated primary T-cells
-
Complete RPMI-1640 medium
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
T-cell mitogen (e.g., anti-CD3/CD28 antibodies)
-
96-well round-bottom cell culture plates
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Resuspend isolated T-cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Plating and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add the desired concentrations of this compound and the T-cell mitogen as described in Protocol 1.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.
-
-
Data Analysis: Analyze the CFSE histograms to determine the percentage of divided cells and the proliferation index for each condition.
Concluding Remarks
This compound is a powerful research tool for investigating the role of the KCa3.1 channel in T-cell function. The provided protocols and data serve as a starting point for researchers to explore the immunomodulatory effects of this compound. It is recommended that investigators optimize the experimental conditions, such as cell density, mitogen concentration, and incubation times, for their specific cellular systems. The high potency and selectivity of this compound make it an excellent candidate for further studies in the context of autoimmune and inflammatory diseases.
References
- 1. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KCa3.1 Channels: The Anti-Inflammatory Potential of this compound in Rat Models of IBD [synapse.patsnap.com]
- 4. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of Ca2+ Entry by a Specific Block of KCa3.1 Channels Optimizes Cytotoxic Activity of NK Cells against T-ALL Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NS6180 in a Rat Model of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NS6180, a potent KCa3.1 potassium channel inhibitor, in a chemically-induced rat model of Inflammatory Bowel Disease (IBD). The protocols and data presented are based on preclinical studies and are intended to guide researchers in evaluating the therapeutic potential of this compound and similar compounds.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and relapsing inflammatory condition of the gastrointestinal tract.[1] The pathogenesis of IBD involves a dysregulated immune response, and T-lymphocytes play a crucial role in the inflammatory cascade. The intermediate-conductance calcium-activated potassium channel, KCa3.1, is significantly expressed on activated T-lymphocytes and is involved in maintaining the calcium signaling required for their activation and proliferation.[2][3][4][5][6] Therefore, inhibition of KCa3.1 presents a promising therapeutic strategy for IBD.
This compound is a novel and potent inhibitor of the KCa3.1 channel, with an IC50 of 9 nM for cloned human KCa3.1 channels.[2][3][4] Preclinical studies have demonstrated its efficacy in a rat model of IBD, where it has been shown to reduce inflammation and improve clinical signs of the disease.[2][3][4]
Mechanism of Action
This compound exerts its anti-inflammatory effects by blocking the KCa3.1 potassium channel on immune cells, particularly T-lymphocytes. This inhibition disrupts the electrochemical gradient necessary for sustained calcium influx into the cells, a critical step for T-cell activation, proliferation, and cytokine production.[2][3][4][5][6] Specifically, this compound has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2][3][4]
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
The following protocols describe the induction of IBD in a rat model and the subsequent treatment with this compound.
Induction of Inflammatory Bowel Disease (TNBS-Induced Colitis)
This protocol is based on the widely used 2,4,6-trinitrobenzene sulfonic acid (TNBS) model of colitis, which mimics several features of Crohn's disease.[1][7]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (50% v/v in sterile water)
-
Light anesthesia (e.g., isoflurane)
-
Flexible catheter (2 mm outer diameter)
-
Syringes
Procedure:
-
Fast the rats for 24 hours prior to induction, with free access to water.
-
Anesthetize the rats lightly.
-
Gently insert the catheter into the colon via the anus to a depth of approximately 8 cm.
-
Prepare the TNBS solution by mixing the 5% TNBS stock with an equal volume of 50% ethanol to achieve a final concentration of 2.5% TNBS in 25% ethanol.
-
Slowly instill 1.0 mL of the TNBS-ethanol solution (25 mg of TNBS per rat) into the colon through the catheter.[8]
-
Keep the rat in a head-down position for a few minutes to prevent leakage of the instillate.
-
Return the rat to its cage and monitor its recovery. The control group should receive an intracolonic instillation of 1.0 mL of 25% ethanol.[8]
-
Clinical signs of colitis, such as diarrhea and weight loss, typically develop within 24-48 hours.
Administration of this compound
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3 mg/mL and 10 mg/mL).
-
Administer this compound orally by gavage twice daily (b.i.d.).
-
Treatment should commence after the induction of colitis and continue for the duration of the study (e.g., 7 days).[2]
Figure 2: General experimental workflow for evaluating this compound.
Data Presentation
The efficacy of this compound in the rat model of IBD can be assessed by various macroscopic, microscopic, and biochemical parameters.
Table 1: In Vitro Potency of this compound
| Species | KCa3.1 Channel Inhibition (IC50) |
| Human | 14 nM |
| Mouse | 15 nM |
| Rat | 9 nM |
| Data derived from studies on erythrocyte KCa3.1 channels.[2][4] |
Table 2: In Vivo Efficacy of this compound in TNBS-Induced Colitis in Rats (7-day treatment)
| Treatment Group | Dose | Change in Body Weight | Relative Colon Weight |
| This compound | 3 mg/kg, b.i.d. | Significant Improvement | Significant Decrease |
| This compound | 10 mg/kg, b.i.d. | Significant Improvement | Significant Decrease |
| Sulfasalazine | 300 mg/kg, q.d. | Significant Improvement | Significant Decrease |
| This compound was shown to be as effective as the standard IBD drug, sulfasalazine, in improving body weight gain and reducing colon inflammation-induced swelling.[2][3][4] |
Table 3: Effect of this compound on Cytokine Production
| Cytokine | Effect of this compound |
| IL-2 | Potent Inhibition |
| IFN-γ | Potent Inhibition |
| IL-4 | Smaller Effect |
| TNF-α | Smaller Effect |
| IL-17 | No Effect |
| Data from in vitro studies on rat and mouse splenocytes.[2][3][4] |
Conclusion
This compound represents a promising therapeutic agent for the treatment of IBD. Its targeted mechanism of action, inhibiting the KCa3.1 channel, effectively suppresses T-cell activation and the production of key pro-inflammatory cytokines.[2][3][4] The protocols and data presented herein provide a solid foundation for further preclinical investigation of this compound and other KCa3.1 inhibitors in the context of inflammatory bowel disease.
References
- 1. Differential immune and genetic responses in rat models of Crohn's colitis and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [tib.eu]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the K+ channel KCa3.1 ameliorates T cell–mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. turkjgastroenterol.org [turkjgastroenterol.org]
Application Note: NS6180 for Patch-Clamp Electrophysiology
This application note provides a detailed protocol for the use of NS6180, a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or SK4), in patch-clamp electrophysiology experiments. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a benzothiazinone derivative that acts as a potent inhibitor of KCa3.1 channels.[1] These channels are voltage-independent and are activated by submicromolar concentrations of intracellular calcium, playing crucial roles in regulating the membrane potential of both excitable and non-excitable cells.[1] KCa3.1 channels are implicated in a variety of physiological processes, including T-cell activation, cell proliferation, and epithelial transport.[1][2] Consequently, they represent a significant therapeutic target for immune diseases and inflammatory conditions.[2][3][4] this compound blocks the channel by physically occluding the ion conduction pore, interacting with key amino acid residues T250 and V275.[3][5]
Quantitative Data Summary
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Species/Cell Type | Channel | Reference |
| IC₅₀ | 9 nM | Human (cloned) | KCa3.1 | [2][3] |
| IC₅₀ | 11 nM | Human (HEK293 cells) | KCa3.1 | [6] |
| IC₅₀ | 15-20 nM | Human, Mouse, Rat (erythrocytes) | Endogenous KCa3.1 | [2][3] |
Signaling Pathway
The activation of KCa3.1 channels is a critical step in the signaling cascade that governs T-lymphocyte activation. An increase in intracellular calcium ([Ca²⁺]i), often triggered by T-cell receptor (TCR) stimulation, leads to the opening of KCa3.1 channels. The subsequent efflux of potassium ions (K⁺) hyperpolarizes the cell membrane, which in turn enhances the driving force for further Ca²⁺ influx through store-operated Ca²⁺ channels (e.g., CRAC channels). This sustained elevation of intracellular Ca²⁺ is essential for the activation of transcription factors like NFAT, leading to cytokine production and T-cell proliferation. This compound, by blocking KCa3.1 channels, disrupts this feedback loop, thereby suppressing T-cell activation and downstream inflammatory responses.[2]
References
- 1. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting KCa3.1 Channels: The Anti-Inflammatory Potential of this compound in Rat Models of IBD [synapse.patsnap.com]
- 5. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
Application of NS6180 in Studying Neuroinflammation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS6180 is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1][2][3] These channels are expressed in various immune cells, including microglia, the resident immune cells of the central nervous system (CNS). By modulating calcium signaling in these cells, KCa3.1 channels play a crucial role in their activation, proliferation, and the production of pro-inflammatory mediators. The targeted inhibition of KCa3.1 by this compound presents a valuable pharmacological tool for investigating the mechanisms of neuroinflammation and for the preclinical assessment of novel anti-neuroinflammatory therapies. These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including detailed experimental protocols and data presentation.
Mechanism of Action
This compound belongs to the benzothiazinone class of KCa3.1 inhibitors.[1] It exerts its inhibitory effect by binding to the pore-forming region of the KCa3.1 channel, specifically interacting with the amino acid residues T250 and V275.[1][3] This binding blocks the flow of potassium ions, leading to a dampening of the calcium signaling cascades that are essential for immune cell activation. This targeted action makes this compound a highly selective tool for dissecting the role of KCa3.1 channels in neuroinflammatory processes.
Data Presentation
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Cell/Channel Type | IC50 | Reference |
| KCa3.1 Inhibition | Human | Cloned hKCa3.1 channels | 9 nM | [1] |
| KCa3.1 Inhibition | Human | Erythrocytes | 15-20 nM | [1] |
| KCa3.1 Inhibition | Mouse | Erythrocytes | 15-20 nM | [1] |
| KCa3.1 Inhibition | Rat | Erythrocytes | 15-20 nM | [1] |
Table 2: In Vitro Effects of this compound on Cytokine Production in Splenocytes
| Cytokine | Species | Effect | Concentration | Reference |
| IL-2 | Rat, Mouse | Potent Inhibition | Submicromolar | [1][2] |
| IFN-γ | Rat, Mouse | Potent Inhibition | Submicromolar | [1][2] |
| IL-4 | Rat, Mouse | Smaller Effect | Submicromolar | [1][2] |
| TNF-α | Rat, Mouse | Smaller Effect | Submicromolar | [1][2] |
| IL-17 | Rat, Mouse | No Effect | Not specified | [1][2] |
Experimental Protocols
Here we provide detailed protocols for utilizing this compound in common in vitro and in vivo models of neuroinflammation.
Protocol 1: In Vitro Assessment of this compound on Lipopolysaccharide (LPS)-Induced Microglial Activation
This protocol details the procedure for evaluating the anti-inflammatory effects of this compound on cultured microglial cells stimulated with LPS, a potent inducer of neuroinflammation.
Materials:
-
BV-2 microglial cells (or primary microglia)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO) as a vehicle for this compound
-
Phosphate-Buffered Saline (PBS)
-
Reagents for Nitric Oxide (NO) measurement (Griess Reagent)
-
ELISA kits for TNF-α and IL-6
-
Reagents for immunofluorescence staining (Primary antibodies: anti-Iba1; Secondary antibodies: fluorescently labeled)
-
DAPI for nuclear staining
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 96-well plate for viability and NO assays, 24-well plate for ELISA, and coverslips in a 24-well plate for immunofluorescence) and allow them to adhere overnight.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute this compound to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM) in serum-free DMEM. Pre-treat the cells with this compound or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Following pre-treatment, add LPS (final concentration of 100 ng/mL) to the wells to induce an inflammatory response. Incubate for 24 hours.
-
Nitric Oxide Measurement: After 24 hours, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement (ELISA): Collect the culture supernatants and measure the levels of secreted TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.[4][5]
-
Immunofluorescence for Microglial Activation:
-
Fix the cells grown on coverslips with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against Iba1 (a marker for microglia) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Analyze changes in microglial morphology (e.g., ramified vs. amoeboid shape) as an indicator of activation.
-
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of LPS-Induced Neuroinflammation
This protocol describes the evaluation of this compound's efficacy in a systemic inflammation model that induces a neuroinflammatory response in the brain.[6][7]
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kits for TNF-α and IL-6
-
Reagents for immunohistochemistry (Primary antibodies: anti-Iba1; Secondary antibodies: biotinylated, and ABC kit)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour before LPS injection.
-
LPS Injection: Induce systemic inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice and perfuse with ice-cold PBS.
-
Brain Homogenization: Dissect the brain and homogenize specific regions (e.g., hippocampus, cortex) in lysis buffer. Centrifuge the homogenates and collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the brain homogenates using ELISA kits.
-
Immunohistochemistry:
-
For histological analysis, perfuse a separate cohort of mice with PBS followed by 4% paraformaldehyde.
-
Post-fix the brains in 4% paraformaldehyde and then cryoprotect in 30% sucrose.
-
Section the brains using a cryostat.
-
Perform immunohistochemical staining for Iba1 to assess microglial activation in different brain regions.
-
Protocol 3: General Protocol for Investigating the Effect of this compound on the NLRP3 Inflammasome
This protocol provides a general framework for assessing the potential inhibitory effect of this compound on the NLRP3 inflammasome, a key signaling platform in neuroinflammation.
Materials:
-
THP-1 cells (human monocytic cell line) or bone marrow-derived macrophages (BMDMs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin (NLRP3 activators)
-
This compound
-
DMSO
-
ELISA kit for human or mouse IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Differentiation (for THP-1 cells): Culture THP-1 cells in RPMI-1640 with 10% FBS. Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Priming (Signal 1): Prime the differentiated THP-1 cells or BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
This compound Treatment: Pre-treat the primed cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
NLRP3 Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
IL-1β Measurement: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Cytotoxicity Assay: Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.
Mandatory Visualizations
Caption: Signaling pathway of this compound in inhibiting microglial activation.
Caption: Experimental workflow for in vitro assessment of this compound.
References
- 1. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting KCa3.1 Channels: The Anti-Inflammatory Potential of this compound in Rat Models of IBD [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Glabridin reduces neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of NS6180
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration of NS6180, a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1. The protocols are intended for use in preclinical animal studies aimed at investigating the therapeutic potential of KCa3.1 channel blockade in various disease models.
Introduction
This compound is a benzothiazinone-class small molecule that potently inhibits KCa3.1 channels with IC50 values in the low nanomolar range for human, mouse, and rat channels.[1][2] The KCa3.1 channel plays a crucial role in regulating calcium signaling in various cell types, including T-lymphocytes, by controlling the cell membrane potential.[3][4][5] Inhibition of this channel has been shown to suppress T-cell activation, proliferation, and the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1][2] Consequently, this compound is a valuable tool for investigating the role of KCa3.1 in immune-mediated diseases, and it has demonstrated efficacy in a rat model of inflammatory bowel disease (IBD).[1][2]
Data Presentation
Table 1: In Vitro Potency of this compound
| Species | Channel | IC50 (nM) |
| Human (cloned) | KCa3.1 | 9 |
| Human (erythrocyte) | KCa3.1 | 14-20 |
| Mouse (erythrocyte) | KCa3.1 | 15-20 |
| Rat (erythrocyte) | KCa3.1 | 15-20 |
Table 2: In Vivo Pharmacokinetics of this compound in Rats (10 mg/kg dose)
| Administration Route | Cmax | Bioavailability | Plasma Half-life (t1/2) |
| Intravenous (i.v.) | ~9 µM (at 5 min) | N/A | 3.8 hours |
| Oral (p.o.) | 186 nM | Extremely Low | 3.8 hours |
| Intraperitoneal (i.p.) | 33 nM | Extremely Low | 3.8 hours |
Source:[6]
Table 3: In Vivo Efficacy of this compound in a Rat Model of IBD
| Treatment Group | Dosage | Administration Route | Outcome |
| This compound | 3 mg/kg b.i.d. | Oral | Dampened colon inflammation, improved body weight gain. |
| This compound | 10 mg/kg b.i.d. | Oral | Dampened colon inflammation, improved body weight gain. |
| Sulfasalazine (positive control) | 300 mg/kg q.d. | Oral | Comparable efficacy to this compound. |
Signaling Pathway
The primary mechanism of action of this compound is the blockade of the KCa3.1 potassium channel. In T-lymphocytes, activation of the T-cell receptor (TCR) leads to an increase in intracellular calcium (Ca2+). The KCa3.1 channel is activated by this rise in Ca2+ and facilitates potassium (K+) efflux, which hyperpolarizes the cell membrane. This hyperpolarization maintains the electrochemical gradient necessary for sustained Ca2+ influx through channels like the Calcium Release-Activated Ca2+ (CRAC) channel. The sustained high intracellular Ca2+ levels activate downstream signaling pathways, such as the calcineurin-NFAT pathway, leading to T-cell activation, proliferation, and cytokine production. By blocking the KCa3.1 channel, this compound inhibits K+ efflux, leading to membrane depolarization. This reduces the driving force for Ca2+ entry, thereby dampening T-cell activation and subsequent inflammatory responses.[3][4][5]
Figure 1: Simplified signaling pathway of T-cell activation and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Formulations
This compound is poorly soluble in aqueous solutions.[6] Therefore, appropriate vehicle selection is critical for in vivo administration.
a) Oral Administration Formulation (as used in the rat IBD model):
-
Vehicle Composition: 10% Cremophor EL, 10% PEG400, 80% Water.[2]
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in Cremophor EL and PEG400 by vortexing or brief sonication.
-
Gradually add water while continuously mixing to form a stable emulsion.
-
Prepare fresh daily.
-
b) Injectable Formulation 1 (for i.v., i.p., or s.c. routes):
-
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add PEG300 and Tween-80 and mix thoroughly.
-
Add saline dropwise while vortexing to obtain a clear solution.
-
This formulation can achieve a concentration of at least 2.5 mg/mL.[7]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]
-
c) Injectable Formulation 2 (for i.p. or s.c. routes):
-
Vehicle Composition: 10% DMSO, 90% Corn Oil.
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add the corn oil and mix thoroughly until a clear solution is formed.
-
This formulation can also achieve a concentration of at least 2.5 mg/mL.[7]
-
Administration Routes
The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.
a) Oral Gavage (p.o.)
-
Description: This route is convenient but results in extremely low plasma exposure for this compound.[6] However, it has been shown to be effective in a model of IBD, suggesting that local effects in the gastrointestinal tract or the low systemic exposure may be sufficient for efficacy in certain models.[1][2]
-
Protocol:
-
Prepare the oral formulation of this compound as described above.
-
Administer the formulation to the animal using a suitable oral gavage needle. The volume should be adjusted based on the animal's weight (e.g., 10 mL/kg for rats).[2]
-
b) Intraperitoneal Injection (i.p.)
-
Description: This route also results in very low plasma exposure for this compound.[6]
-
Protocol:
-
Prepare an appropriate injectable formulation of this compound.
-
Inject the solution into the peritoneal cavity of the animal.
-
c) Intravenous Injection (i.v.)
-
Description: This route provides the highest plasma exposure and immediate systemic availability.[6] It is suitable for acute studies or when precise control over plasma concentration is required.
-
Protocol:
-
Prepare the injectable formulation 1 (DMSO/PEG300/Tween-80/Saline).
-
Administer the solution via the tail vein or another suitable vein.
-
d) Subcutaneous Injection (s.c.)
-
Description: While not explicitly documented for this compound, this is a common route for sustained release of compounds. The injectable formulations provided should be suitable for this route.
-
Protocol:
-
Prepare an appropriate injectable formulation of this compound.
-
Inject the solution into the subcutaneous space, typically in the scruff of the neck or the flank.
-
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study using this compound.
Figure 2: General experimental workflow for in vivo studies with this compound.
Important Considerations
-
Solubility: Due to its poor aqueous solubility, care must be taken when preparing formulations to ensure this compound is fully dissolved to achieve accurate dosing.
-
Bioavailability: Researchers should be aware of the extremely low oral and intraperitoneal bioavailability of this compound.[6] The choice of administration route should be carefully considered based on the study's objectives.
-
Vehicle Controls: Appropriate vehicle control groups must be included in all experiments to account for any effects of the formulation components.
-
Dosing Frequency: The plasma half-life of this compound in rats is approximately 3.8 hours, which may necessitate twice-daily (b.i.d.) dosing to maintain therapeutic concentrations, as was done in the IBD study.[1][6]
By following these guidelines and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the in vivo roles of the KCa3.1 channel in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How the Potassium Channel Response of T Lymphocytes to the Tumor Microenvironment Shapes Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: Measuring the Effects of NS6180 on Calcium Signaling
Introduction
NS6180 is a potent and selective small-molecule inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or the Gardos channel).[1][2] This channel plays a critical role in regulating the membrane potential of both excitable and non-excitable cells. In cell types such as T-lymphocytes, KCa3.1 activation by intracellular calcium leads to potassium efflux, causing membrane hyperpolarization. This hyperpolarization increases the electrochemical driving force for sustained calcium entry through channels like the store-operated CRAC (Calcium Release-Activated Calcium) channels, a process essential for cellular activation, proliferation, and immune responses.[1][3] By blocking KCa3.1, this compound indirectly modulates calcium signaling by reducing the driving force for calcium influx.[1] These application notes provide detailed protocols for quantifying the effects of this compound on calcium signaling pathways using fluorescence-based assays and patch-clamp electrophysiology.
Quantitative Data Summary
This compound is a high-affinity blocker of KCa3.1 channels across multiple species. Its selectivity has been characterized against a panel of other ion channels.
| Target | Species | Assay Type | Potency (IC₅₀) | Reference |
| KCa3.1 (cloned) | Human | Electrophysiology | 9 nM | [1][2] |
| KCa3.1 (endogenous) | Human (erythrocytes) | Gardos Response | 15-20 nM | [1][2] |
| KCa3.1 (endogenous) | Rat (erythrocytes) | Gardos Response | 15-20 nM | [1] |
| KCa3.1 (endogenous) | Mouse (erythrocytes) | Gardos Response | 15-20 nM | [1] |
| KCa1.1 (BK) | Not Specified | Electrophysiology | >50% inhibition at 10 µM | [1] |
| Kv1.3 | Not Specified | Electrophysiology | >50% inhibition at 10 µM | [1] |
| Kv11.1 (hERG) | Not Specified | Electrophysiology | >50% inhibition at 10 µM | [1] |
KCa3.1-Mediated Calcium Signaling Pathway
The following diagram illustrates the role of the KCa3.1 channel in modulating sustained calcium influx and the mechanism of action for this compound. An initial signal triggers the release of Ca²⁺ from intracellular stores (e.g., the endoplasmic reticulum). This rise in cytosolic Ca²⁺ activates KCa3.1, leading to K⁺ efflux and membrane hyperpolarization. The hyperpolarized state enhances the driving force for extracellular Ca²⁺ to enter the cell, sustaining the calcium signal. This compound directly blocks the KCa3.1 channel pore, preventing K⁺ efflux and thereby dampening the sustained calcium influx.
Caption: Mechanism of this compound action on KCa3.1-mediated calcium signaling.
Protocol 1: Measuring this compound Effects on Calcium Mobilization via Fluorescence Assay
This protocol describes a method for assessing the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization using a fluorescent calcium indicator in a 96-well plate format. This high-throughput compatible assay is ideal for determining the compound's functional potency in whole cells.[4][5]
Experimental Workflow
Caption: Workflow for fluorescence-based calcium flux assay.
A. Materials
-
Cells: Jurkat T-cells or HEK293 cells stably expressing KCa3.1.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS, penicillin/streptomycin.
-
Assay Plate: Clear-bottom, black-walled 96-well microplates.
-
Calcium Indicator: Fluo-4 AM or Fura-2 AM (acetoxymethyl ester) fluorescent dyes.[5][6]
-
This compound Stock Solution: 10 mM in DMSO.
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: (Optional, for dyes prone to efflux) Stock solution in assay buffer.[5]
-
Assay Buffer: HEPES-buffered saline (HBS).
-
Agonist: Phytohemagglutinin (PHA) for T-cells, or a calcium ionophore like ionomycin.
-
Instrumentation: Fluorescence microplate reader with automated injectors or a fluorescence microscope.[7][8]
B. Detailed Protocol
-
Cell Seeding: 16-24 hours prior to the assay, seed cells into a 96-well plate to achieve 80-90% confluency on the day of the experiment. For suspension cells like Jurkats, use a density of approximately 1-2 x 10⁵ cells per well.[6]
-
Dye Loading Solution Preparation: Prepare a 2X working solution of the calcium indicator. For Fluo-4 AM, mix 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in assay buffer. Vortex thoroughly.
-
Dye Loading: Remove the culture medium from the wells. Add an equal volume of the 2X dye loading solution to each well (final Fluo-4 AM concentration of 2 µM). Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Washing: Gently remove the dye solution. Wash the cells twice with 100 µL of pre-warmed assay buffer to remove any extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Incubation: Prepare serial dilutions of this compound in assay buffer. Add 50 µL of the this compound dilutions to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control. Incubate for 15-30 minutes at room temperature.
-
Baseline Measurement: Place the plate in the fluorescence reader. Set the excitation/emission wavelengths (e.g., 485 nm/525 nm for Fluo-4). Record a stable baseline fluorescence for 30-60 seconds.[9]
-
Agonist Stimulation: Using the instrument's injectors, add 50 µL of the agonist solution to each well to stimulate calcium influx.
-
Kinetic Measurement: Immediately after agonist injection, continue to record the fluorescence intensity every 1-2 seconds for a total of 3-5 minutes to capture the full calcium response profile.[7]
-
Data Analysis: For each well, calculate the change in fluorescence (ΔF = F_max - F_baseline). Plot the peak response or the area under the curve against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Direct Measurement of KCa3.1 Inhibition by this compound using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method for the direct measurement of this compound's effect on KCa3.1 channel currents using the whole-cell patch-clamp technique. This is the gold-standard method for characterizing the potency and mechanism of ion channel inhibitors.[1][10]
A. Materials and Solutions
-
Cells: HEK293 cells transiently transfected with a plasmid encoding human KCa3.1.
-
Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.[10][11]
-
Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-4 MΩ.
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and 8.5 CaCl₂ (to yield ~1 µM free Ca²⁺). Adjust pH to 7.2 with KOH. The high free calcium concentration ensures robust activation of KCa3.1 channels.
-
This compound Application Solution: Prepare desired concentrations of this compound in the extracellular solution.
B. Detailed Protocol
-
Cell Preparation: Plate transfected HEK293 cells on glass coverslips 24-48 hours before recording.
-
Establish Whole-Cell Configuration: Place a coverslip in the recording chamber and perfuse with the extracellular solution. Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ). Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential at -80 mV. Apply a series of voltage ramps (e.g., 200 ms ramps from -80 mV to +80 mV) every 5-10 seconds to elicit KCa3.1 currents.[1] The current should be outward-rectifying.
-
Establish a Stable Baseline: Record the KCa3.1 current for several minutes to ensure a stable baseline amplitude before applying the compound.
-
This compound Application: Switch the perfusion system to the extracellular solution containing the desired concentration of this compound. Continue recording using the same voltage-ramp protocol.
-
Measure Inhibition: Allow the current to reach a new steady-state in the presence of this compound. The inhibitory effect is observed as a reduction in the outward current amplitude at positive potentials (e.g., +80 mV).
-
Washout: (Optional) To test for reversibility, switch the perfusion back to the control extracellular solution and record until the current amplitude returns to the baseline level.
-
Dose-Response Analysis: Repeat steps 3-6 with multiple concentrations of this compound on different cells. For each concentration, calculate the percentage of current inhibition: (1 - (I_this compound / I_Control)) * 100. Plot the percent inhibition against the log of the this compound concentration and fit the data to determine the IC₅₀.
References
- 1. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 5. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for Testing NS6180 in Experimental Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental framework for evaluating the efficacy of NS6180, a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel KCa3.1, in preclinical models of colitis.[1][2][3][4] Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. T-cell activation plays a pivotal role in the pathogenesis of IBD. The KCa3.1 channel is upregulated in activated T-cells and is crucial for maintaining the calcium signaling required for their proliferation and cytokine production.[5][6] By inhibiting this channel, this compound suppresses T-cell activation and the subsequent inflammatory cascade, making it a promising therapeutic candidate for IBD.[1][2][3][7]
These application notes offer comprehensive protocols for inducing colitis in murine models, administering this compound, and assessing its therapeutic effects through a combination of clinical, macroscopic, histological, and biochemical endpoints.
Mechanism of Action of this compound in T-Cell Activation
T-cell activation is a critical event in the inflammatory cascade of colitis. It is initiated by T-cell receptor (TCR) engagement, which triggers a signaling cascade leading to the release of intracellular calcium stores. This initial calcium release stimulates the opening of store-operated calcium (CRAC) channels, allowing for a sustained influx of extracellular calcium. This prolonged increase in intracellular calcium is essential for the activation of transcription factors, such as the nuclear factor of activated T-cells (NFAT), which drive the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[8][9]
The KCa3.1 potassium channel plays a critical role in this process by hyperpolarizing the T-cell membrane, thereby maintaining the electrochemical gradient necessary for sustained calcium influx through CRAC channels.[5] this compound selectively blocks the KCa3.1 channel, leading to membrane depolarization and a reduction in the driving force for calcium entry.[1][2][3] This ultimately dampens T-cell activation, proliferation, and the production of key pro-inflammatory cytokines.[1][2][3][7]
Experimental Design and Protocols
The following protocols describe the induction of acute and chronic colitis in mice using dextran sulfate sodium (DSS), a widely used and reproducible model that mimics many aspects of human ulcerative colitis.[2][10][11]
Experimental Workflow
Protocol 1: Induction of Acute DSS Colitis
-
Animals: 8-10 week old C57BL/6 mice are recommended due to their susceptibility to DSS-induced colitis.[2] House animals in a specific pathogen-free facility and allow for at least one week of acclimatization.
-
DSS Administration: Prepare a 2.5-5% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in sterile drinking water.[1][12] Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days.[10][12] The concentration and duration may need to be optimized based on the specific DSS batch and animal facility.
-
This compound Treatment: this compound has been shown to be effective at doses of 3 and 10 mg/kg, administered twice daily (b.i.d.) via oral gavage or intraperitoneal injection.[1][3] Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Begin treatment on the same day as DSS administration and continue for the duration of the experiment.
-
Experimental Groups:
-
Group 1: Control (no DSS, vehicle only)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (e.g., 3 mg/kg, b.i.d.)
-
Group 4: DSS + this compound (e.g., 10 mg/kg, b.i.d.)
-
-
Termination: At the end of the treatment period (day 5-7), euthanize the mice and collect colon tissue for analysis.
Protocol 2: Induction of Chronic DSS Colitis
-
DSS Administration: To induce chronic colitis, administer 1.5-3% DSS in the drinking water for 5-7 days, followed by a 7-14 day rest period with regular drinking water.[10][14] Repeat this cycle 2-3 times.
-
This compound Treatment: Administer this compound as described in the acute model, starting from the first day of DSS administration and continuing throughout all cycles.
-
Monitoring and Termination: Monitor DAI throughout the study. Euthanize mice at the end of the final cycle and collect colon tissue.
Endpoint Analysis
Disease Activity Index (DAI) Scoring
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Faintly positive Hemoccult |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Macroscopic and Histological Scoring
-
Macroscopic Assessment: After euthanasia, carefully excise the colon from the cecum to the anus. Measure the colon length (a shorter colon indicates more severe inflammation).
-
Histological Analysis: Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Score the sections for the severity of inflammation, crypt damage, and ulceration.[1][16]
| Score | Inflammation Severity | Crypt Damage | Ulceration |
| 0 | None | Intact crypts | None |
| 1 | Mild | Basal 1/3 damaged | |
| 2 | Moderate | Basal 2/3 damaged | |
| 3 | Severe | Entire crypt lost | |
| 4 | Confluent ulceration |
Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a reliable indicator of neutrophil infiltration and inflammation.[17][18]
-
Tissue Homogenization: Homogenize a pre-weighed piece of colon tissue in ice-cold potassium phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[17][18]
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Assay:
Cytokine Analysis by ELISA
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in colon tissue homogenates using commercially available ELISA kits.
-
Tissue Homogenization: Homogenize a pre-weighed piece of colon tissue in a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.[19]
-
ELISA Protocol:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add tissue homogenate samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Data Presentation
Summarize all quantitative data in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Clinical and Macroscopic Parameters in Acute DSS Colitis
| Group | Final Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) |
| Control | |||
| DSS + Vehicle | |||
| DSS + this compound (3 mg/kg) | |||
| DSS + this compound (10 mg/kg) |
Table 2: Effect of this compound on Histological and Biochemical Markers in Acute DSS Colitis
| Group | Histological Score | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IFN-γ (pg/mg protein) |
| Control | |||||
| DSS + Vehicle | |||||
| DSS + this compound (3 mg/kg) | |||||
| DSS + this compound (10 mg/kg) |
Conclusion
These detailed application notes and protocols provide a robust framework for investigating the therapeutic potential of this compound in preclinical models of colitis. By following these standardized procedures, researchers can generate reliable and reproducible data to support the development of this compound as a novel treatment for inflammatory bowel disease.
References
- 1. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the K+ channel KCa3.1 ameliorates T cell–mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE Ca2+-ACTIVATED K CHANNEL KCa3.1 COMPARTMENTALIZES IN THE IMMUNOLOGICAL SYNAPSE OF HUMAN T LYMPHOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 11. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 12. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. socmucimm.org [socmucimm.org]
- 16. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intestinal Inflammatory Cytokine Response in Relation to Tumorigenesis in the ApcMin/+ Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
low bioavailability of NS6180 and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NS6180. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4).[1][2][3] Its mechanism of action involves blocking the KCa3.1 channel pore, thereby inhibiting potassium efflux. This modulation of ion flow is critical in regulating cellular processes such as T-cell activation and proliferation.[4][5][6] this compound interacts with the amino acid residues T250 and V275 within the channel pore, which are the same residues that confer sensitivity to other KCa3.1 inhibitors like TRAM-34.[2][4]
Q2: What are the key in vitro and in vivo applications of this compound?
In vitro, this compound is used to study the role of KCa3.1 channels in various cell types. It has been shown to suppress the proliferation of rat and mouse splenocytes and inhibit the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[2][3][4] It also effectively inhibits the hyperpolarization of erythrocytes.[7]
In vivo, despite its low bioavailability, this compound has demonstrated efficacy in a rat model of inflammatory bowel disease (IBD), where it reduced colon inflammation and improved body weight gain.[2][4][7] This suggests its potential as a therapeutic agent for immune-mediated diseases.
Q3: What is the IC50 of this compound for the KCa3.1 channel?
The half-maximal inhibitory concentration (IC50) of this compound for cloned human KCa3.1 channels is approximately 9 nM.[2][4] For endogenously expressed KCa3.1 channels in human, mouse, and rat erythrocytes, the IC50 values are in the range of 15-20 nM.[2][4]
Troubleshooting Guide
Issue: Low Bioavailability of this compound in Animal Studies
Q4: We are observing very low plasma concentrations of this compound after oral administration in our animal model. Is this expected, and what are the underlying reasons?
Yes, this is an expected finding. This compound is known to have extremely low oral and intraperitoneal bioavailability.[4] Studies in rats have shown that oral administration of 10 mg/kg resulted in a maximum plasma concentration (Cmax) of only 33 nM.[4]
The primary reason for this low bioavailability is its poor aqueous solubility.[4] this compound is a benzothiazinone, a class of compounds often characterized by low water solubility.[8] While soluble in organic solvents like DMSO and ethanol, its solubility in aqueous media is limited, which hinders its absorption from the gastrointestinal tract.[7][9]
Q5: What are potential solutions to overcome the low bioavailability of this compound for in vivo experiments?
While no specific reformulation studies for this compound have been published, several strategies applicable to poorly soluble compounds, including other KCa3.1 inhibitors like TRAM-34 and the broader class of benzothiazinones, can be considered:
-
Formulation with Solubilizing Agents: For preclinical studies, this compound can be formulated in vehicles containing solubilizing agents. A common formulation for oral administration is a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC). For parenteral routes, co-solvents such as PEG300, Tween-80, and DMSO can be used to prepare a clear solution.[10][11]
-
Nanosuspensions: Creating a nanosuspension of the drug can significantly increase its surface area, leading to enhanced dissolution rate and bioavailability. This has been a successful strategy for other poorly soluble drugs.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and improve its dissolution and absorption.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be used to encapsulate this compound, improving its solubility and absorption through the lymphatic system.
-
Prodrug Approach: Designing a more soluble prodrug of this compound that is converted to the active compound in vivo could be a viable, though more complex, strategy.
Q6: Are there any alternative administration routes that might provide better systemic exposure?
Intravenous (i.v.) administration will provide 100% bioavailability and is the recommended route for achieving predictable plasma concentrations for pharmacokinetic and pharmacodynamic studies. In rats, a 10 mg/kg i.v. dose resulted in a peak plasma concentration of approximately 9 µM.[4] However, it's important to note the rapid distribution and elimination of the compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₂F₃NOS | [7] |
| Molecular Weight | 323.33 g/mol | [9][12] |
| Appearance | White to beige powder/crystalline solid | [7] |
| Aqueous Solubility | Poor/Insoluble | [4][9] |
| Solubility in Organic Solvents | DMSO: 20-65 mg/mL, Ethanol: 20-33 mg/mL, DMF: 30 mg/mL | [7][9] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg dose)
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Oral (p.o.) | Source |
| Cmax | ~9 µM (at 5 min) | 186 nM | 33 nM | [4] |
| Plasma Half-life (t½) | 3.8 hours (elimination) | N/A | N/A | [4] |
| Pharmacokinetic Model | Three-compartment | N/A | N/A | [4] |
Experimental Protocols
Protocol 1: DNBS-Induced Colitis in Rats
This protocol is adapted from studies demonstrating the efficacy of this compound in a model of inflammatory bowel disease.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Colitis:
-
Anesthetize the rats.
-
Administer 2,4-dinitrobenzene sulfonic acid (DNBS) intrarectally at a dose of 120 mg/kg, dissolved in 30% ethanol.
-
Control animals receive an equivalent volume of the vehicle (30% ethanol).
-
-
Treatment:
-
This compound can be administered orally (p.o.) or intraperitoneally (i.p.) twice daily. Effective doses have been shown to be 3 and 10 mg/kg.
-
A positive control, such as sulfasalazine (e.g., 300 mg/kg, once daily), can be included.
-
Treatment typically begins on the day of colitis induction and continues for a set period (e.g., 7 days).
-
-
Assessment of Colitis:
-
Monitor body weight daily.
-
At the end of the study, euthanize the animals and collect the colon.
-
Measure colon weight and length.
-
Perform histological analysis of colon sections to assess inflammation, tissue damage, and immune cell infiltration.
-
Myeloperoxidase (MPO) activity can be measured as a marker of neutrophil infiltration.
-
Protocol 2: Splenocyte Proliferation Assay
This assay is used to evaluate the immunosuppressive effects of this compound in vitro.
-
Splenocyte Isolation:
-
Isolate spleens from rats or mice.
-
Prepare a single-cell suspension of splenocytes by mechanical dissociation.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash and resuspend the splenocytes in complete culture medium.
-
-
Assay Setup:
-
Plate the splenocytes in 96-well plates at a density of 1 x 10⁵ cells/well.
-
Add this compound at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Stimulate the cells with a mitogen such as Concanavalin A (ConA; e.g., 5 µg/mL) or a combination of PMA and ionomycin.
-
-
Proliferation Measurement:
-
Incubate the plates for a period of 48-72 hours.
-
For the final 18 hours of incubation, add [³H]-thymidine to each well.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter. The results are expressed as counts per minute (CPM) or as a percentage of the stimulated control.
-
-
Cytokine Analysis:
-
Supernatants can be collected before the addition of [³H]-thymidine to measure cytokine levels (e.g., IL-2, IFN-γ) using ELISA or multiplex bead assays.
-
Mandatory Visualizations
Caption: Signaling pathway of T-cell activation and the inhibitory role of this compound.
Caption: Experimental workflow for evaluating this compound in a rat model of IBD.
References
- 1. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
NS6180 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NS6180, with a specific focus on addressing its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4).[1][2][3] Its chemical name is 4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one.[1][4][5] this compound blocks the KCa3.1 channel pore, thereby inhibiting potassium ion efflux.[6] This blockade prevents the hyperpolarization of the cell membrane that is necessary for sustained calcium influx, which in turn modulates downstream signaling pathways involved in processes like T-cell activation and proliferation.[4][7][8]
Q2: In what types of research is this compound commonly used?
This compound is frequently used in immunology and inflammation research due to its ability to suppress T-cell activation and the production of pro-inflammatory cytokines like IL-2 and IFN-γ.[1][4][7] It has been investigated as a potential therapeutic agent for inflammatory conditions such as inflammatory bowel disease (IBD).[4][7][9] Additionally, its role in modulating processes regulated by KCa3.1 channels makes it relevant in studies related to fibrosis, atherosclerosis, and certain cancers.[8][10]
Q3: What are the known off-target effects of this compound?
While highly selective for KCa3.1, this compound can exhibit off-target effects at higher concentrations. At 10 µM, it has been shown to cause over 50% inhibition of KCa1.1 (BK), Kv1.3, and Kv11.1 (hERG) channels.[1][7] It can also inhibit the noradrenaline transporter, the dopamine transporter, L-type calcium channels, and the melatonin receptor MT1 at this concentration.[1][7] Therefore, it is recommended to use this compound at concentrations well below 1 µM to ensure target specificity.[7]
Troubleshooting Guide: this compound Solubility
This compound is practically insoluble in water and aqueous buffers alone.[3][7] Proper preparation of stock and working solutions is critical for experimental success.
Issue 1: My this compound powder will not dissolve in my aqueous buffer.
-
Cause: this compound is a lipophilic molecule with very poor aqueous solubility.[7] Direct dissolution in aqueous solutions like PBS or cell culture media will be unsuccessful.
-
Solution: A stock solution must first be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[1][11][12]
Issue 2: My this compound precipitates out of solution when I dilute my DMSO stock in my aqueous experimental medium.
-
Cause: This is a common issue when the final concentration of the organic solvent (like DMSO) is too low to maintain this compound solubility in the aqueous medium. The compound crashes out as it is no longer in a favorable solvent environment.
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: While DMSO is necessary, aim for the lowest possible final concentration in your assay (typically ≤ 0.1%) to avoid solvent effects on your biological system.
-
Use a Co-Solvent System for In Vivo or Challenging In Vitro Preparations: For applications requiring higher concentrations or for in vivo studies, a multi-component solvent system is often necessary. These formulations help to keep the compound in solution upon further dilution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution into the final aqueous medium while vortexing or mixing vigorously. This can sometimes help prevent immediate precipitation.
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming (e.g., to 37°C) and/or sonication may help to redissolve the compound.[13] However, be cautious with temperature-sensitive media. Always check for stability after such procedures.
-
Issue 3: I am unsure how to prepare a working solution for my in vitro or in vivo experiment.
-
Solution: Follow established protocols for preparing this compound solutions. Below are detailed methodologies for creating stable working solutions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | ≥ 65 mg/mL (~201 mM) | [12] |
| DMF | 30 mg/mL | [1] |
| Ethanol | 20 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Table 2: Inhibitory Potency (IC50) of this compound on KCa3.1 Channels
| Channel Source | IC50 Value | Reference |
| Cloned human KCa3.1 (HEK293 cells) | 9 nM | [4][7] |
| Human erythrocytes | 14 - 20 nM | [4][5] |
| Mouse erythrocytes | 15 nM | [4][5] |
| Rat erythrocytes | 9 - 20 nM | [4][5] |
| Rat lymphocytes (IL-2 & IFN-γ production) | ~50 nM | [1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To create a high-concentration stock solution for long-term storage and subsequent dilution.
-
Material: this compound powder, high-purity DMSO.
-
Procedure:
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO at a concentration of 10-20 mM (e.g., 3.23 - 6.46 mg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability (up to 1-2 years).[13]
-
Protocol 2: Preparation of Working Solution for In Vitro Cellular Assays
-
Objective: To prepare a diluted solution of this compound for direct application to cell cultures.
-
Materials: this compound DMSO stock solution, final aqueous medium (e.g., cell culture medium, PBS).
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution directly into the final aqueous medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤ 0.1%) and a vehicle control (medium with the same final DMSO concentration) must be included in the experiment.
-
For example, to achieve a 1 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Mix thoroughly by gentle vortexing or inversion immediately before adding to cells.
-
Protocol 3: Preparation of Formulation for In Vivo Administration
-
Objective: To create a stable formulation of this compound for administration to animals, where aqueous insolubility is a major hurdle.
-
Materials: this compound powder (or concentrated DMSO stock), PEG300, Tween-80, Saline (0.9% NaCl) or Corn Oil.
-
Procedure (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [13]
-
This protocol yields a clear solution of ≥ 2.5 mg/mL.[13]
-
As an example, to prepare 1 mL of formulation: a. Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogenous. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
-
Procedure (Vehicle: 10% DMSO, 90% Corn Oil): [13]
-
This protocol also yields a clear solution of ≥ 2.5 mg/mL.[13]
-
To prepare 1 mL of formulation: a. Dissolve the required amount of this compound in 100 µL of DMSO. b. Add 900 µL of corn oil and mix thoroughly until a clear solution is formed.
-
Visualizations
Caption: KCa3.1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tocris.com [tocris.com]
- 6. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting KCa3.1 Channels: The Anti-Inflammatory Potential of this compound in Rat Models of IBD [synapse.patsnap.com]
- 10. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing NS6180 Dosage for Maximum Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo dosage of NS6180 for maximum efficacy. This compound is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1, a promising target for various inflammatory and autoimmune diseases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective blocker of the KCa3.1 potassium channel.[1] KCa3.1 channels are crucial for maintaining the membrane potential in non-excitable cells like lymphocytes and macrophages. By inhibiting these channels, this compound hyperpolarizes the cell membrane, which in turn reduces the driving force for calcium (Ca2+) entry into the cell. This dampening of Ca2+ signaling subsequently interferes with the activation of downstream transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are critical for the expression of pro-inflammatory genes.[1][2]
Q2: What are the key downstream effects of KCa3.1 inhibition by this compound in immune cells?
A2: In T lymphocytes , inhibition of KCa3.1 by this compound has been shown to suppress proliferation and potently inhibit the production of key pro-inflammatory cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1] This occurs through the attenuation of Ca2+-dependent signaling pathways that are essential for T-cell activation.[2] In macrophages , KCa3.1 inhibition can suppress the inflammatory response by blocking the activation of NF-κB and STAT3 pathways.[3][4] This can lead to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9).[3]
Q3: What is a recommended starting dose for in vivo studies with this compound?
A3: Based on a preclinical study in a rat model of inflammatory bowel disease (IBD), effective doses of this compound were found to be 3 and 10 mg/kg, administered twice daily (b.i.d.).[1] It is important to note that this compound has low oral bioavailability.[1] Therefore, the route of administration and formulation are critical considerations. For initial studies, intraperitoneal (i.p.) injection may be preferred to bypass first-pass metabolism. A dose-response study is highly recommended to determine the optimal dose for your specific animal model and disease state.
Q4: How can the low bioavailability of this compound be addressed?
A4: The low oral bioavailability of this compound is a significant challenge.[1] While specific formulation strategies for this compound are not extensively published, general approaches for improving the bioavailability of poorly soluble compounds, such as other benzothiazinone derivatives, can be considered. These include:
-
Formulation with solubility enhancers: Utilizing vehicles containing co-solvents (e.g., PEG, DMSO), surfactants, or cyclodextrins.
-
Nanoparticle-based delivery systems: Encapsulating this compound in lipid-based or polymeric nanoparticles can improve solubility and absorption.
-
Salt formation: If applicable, forming a salt of the compound can enhance its dissolution rate. It is crucial to include appropriate vehicle controls in your experiments to account for any effects of the formulation itself.
Q5: Are there any known toxicity concerns with this compound?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | - Insufficient dosage due to low bioavailability.- Inappropriate route of administration.- Rapid metabolism and clearance. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose.- Consider a different route of administration (e.g., intraperitoneal or intravenous) to increase systemic exposure.- Analyze the pharmacokinetic profile of this compound in your specific animal model to understand its half-life and clearance rate.[1]- Optimize the drug formulation to improve solubility and absorption. |
| High Variability in Animal Responses | - Inconsistent drug administration.- Differences in animal age, weight, or genetic background.- Variability in the induction of the disease model. | - Standardize the drug administration technique, including volume, site, and timing.- Ensure animals are age- and weight-matched and from the same genetic background.- Refine the disease induction protocol to ensure consistent severity across all animals. |
| Unexpected Adverse Effects | - Off-target effects of this compound.- Toxicity of the vehicle/formulation.- Interaction with other experimental conditions. | - Include a vehicle-only control group to rule out formulation-related toxicity.- Perform a thorough literature search for potential off-target effects of KCa3.1 inhibitors.- Conduct a preliminary toxicity study with a small cohort of animals to assess the safety of the chosen dose and formulation. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Channel/Cell Type | Species | IC50 (nM) |
| Cloned KCa3.1 Channels | Human | 9 |
| Erythrocytes | Human, Mouse, Rat | 15-20 |
Data sourced from Strøbæk et al., 2013.[1]
Table 2: In Vivo Pharmacokinetics of this compound in Rats (10 mg/kg dose)
| Route of Administration | Cmax (nM) | Plasma Half-life (hours) | Bioavailability |
| Intravenous (i.v.) | N/A | 3.8 | N/A |
| Intraperitoneal (i.p.) | 33 | N/A | Low |
| Oral (p.o.) | 186 | N/A | Extremely Low |
Data sourced from Strøbæk et al., 2013.[1]
Table 3: In Vivo Efficacy of this compound in a Rat Model of DNBS-Induced Colitis
| Treatment Group | Dose | Administration | Effect on Colon Weight | Effect on Body Weight Gain |
| This compound | 3 mg/kg | b.i.d., i.p. | Significant Decrease | Significant Improvement |
| This compound | 10 mg/kg | b.i.d., i.p. | Significant Decrease | Significant Improvement |
| Sulfasalazine (Control) | 300 mg/kg | q.d., p.o. | Significant Decrease | Significant Improvement |
Data sourced from Strøbæk et al., 2013.[1]
Experimental Protocols
Protocol 1: Induction of DNBS Colitis in Rats and Administration of this compound
This protocol is adapted from the methodology described by Strøbæk et al., 2013.[1]
-
Animal Model: Male Wistar rats (or a similar appropriate strain).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Induction of Colitis:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats lightly (e.g., with isoflurane).
-
Slowly instill 1 ml of 2,4-dinitrobenzenesulfonic acid (DNBS) solution (e.g., 30 mg in 50% ethanol) into the colon via a cannula inserted 8 cm from the anus.
-
Keep the rats in a head-down position for a few minutes to ensure the distribution of the DNBS solution.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, Chremophor, and saline). The final DMSO concentration should be minimized to avoid toxicity.
-
Administer this compound at the desired dose (e.g., 3 or 10 mg/kg) via intraperitoneal (i.p.) injection twice daily (b.i.d.), starting on the day of colitis induction.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the body weight and clinical signs of colitis (e.g., stool consistency, presence of blood) daily.
-
At the end of the study (e.g., day 7), euthanize the animals and collect the colon.
-
Measure the colon weight and length.
-
Perform histological analysis of colon sections to assess inflammation and tissue damage.
-
Conduct myeloperoxidase (MPO) assays on colon tissue as a marker of neutrophil infiltration.
-
Visualizations
References
- 1. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the K+ channel KCa3.1 ameliorates T cell-mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KCa3.1 Inhibition of Macrophages Suppresses Inflammatory Response Leading to Endothelial Damage in a Cell Model of Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCa3.1 Inhibition of Macrophages Suppresses Inflammatory Response Leading to Endothelial Damage in a Cell Model of Kawasaki Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
NS6180 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of NS6180, a potent KCa3.1 channel inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store the solid this compound compound?
For optimal stability, solid this compound should be stored at -20°C for up to 3 years or at -80°C for up to 1 year in a tightly sealed vial.[1] Some suppliers suggest a stability of at least 4 years at -20°C.[2]
Q2: What is the recommended procedure for preparing this compound stock solutions?
It is recommended to prepare stock solutions in DMSO or Ethanol.[3] For example, a stock solution can be made in DMSO at a concentration of 65 mg/mL (201.03 mM).[1] To avoid solubility issues, it is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1] Once prepared, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[1][4]
Q3: How should I store this compound stock solutions?
Stock solutions of this compound in a solvent can be stored at -80°C for up to one year or at -20°C for up to one month.[1]
Q4: I'm observing precipitation in my this compound solution. What should I do?
Precipitation can occur, especially in aqueous solutions or if the solvent has absorbed moisture. If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[4] For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.[4]
Q5: What is the solubility of this compound in different solvents?
The solubility of this compound varies depending on the solvent. The following table summarizes the solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL | [2] |
| DMSO | 65 mg/mL (201.03 mM) | [1] |
| DMF | 30 mg/mL | [2] |
| Ethanol | 20 mg/mL | [2] |
| Ethanol | 33 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
| Water | Insoluble | [1] |
Q6: Are there established protocols for preparing this compound for in vivo administration?
Yes, there are established protocols for preparing this compound for in vivo studies. Here are two examples:
-
Protocol 1 (for ≥ 2.5 mg/mL): A solution can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] To prepare 1 mL of this solution, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of Saline to reach the final volume.[4]
-
Protocol 2 (for ≥ 2.5 mg/mL): A solution can be prepared in a vehicle of 10% DMSO and 90% Corn Oil.[4]
-
Oral Administration (for ≥ 5 mg/mL): A homogeneous suspension can be prepared by adding 5 mg of this compound to 1 mL of a CMC-Na solution and mixing thoroughly.[1]
For all in vivo experiments, it is recommended to use freshly prepared solutions.[4]
Experimental Protocols
In Vitro Inhibition of KCa3.1 Channels
This protocol outlines a method for assessing the inhibitory activity of this compound on KCa3.1 channels expressed in a cell line, such as HEK293 cells, using whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human KCa3.1 channels under standard conditions.
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare an extracellular solution containing (in mM): 144 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; adjust pH to 7.4 with NaOH.[5]
-
Prepare an intracellular (pipette) solution containing (in mM): 154 KCl, 8.1 CaCl2, 1.2 MgCl2, 10 EGTA, 10 HEPES, with free Ca2+ buffered to 400 nM; adjust pH to 7.2.[5]
-
-
Recording:
-
This compound Application:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution in the extracellular solution to the desired final concentrations (e.g., ranging from 0.001 to 1 µM).[4] Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Perfuse the cells with the this compound-containing solution and record the inhibition of the KCa3.1 current.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -30 mV) before and after this compound application.[5]
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
T-Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on T-lymphocyte proliferation.
Methodology:
-
Cell Preparation: Isolate splenocytes from rats or mice.
-
Cell Culture:
-
Plate the splenocytes in a 96-well plate.
-
Stimulate the cells with a mitogen such as Concanavalin A (ConA) (e.g., 5 µg/mL) or a combination of PMA (e.g., 10 nM) and ionomycin (e.g., 175 nM) to induce proliferation.[5]
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0-5 µM) for 48 hours.[4]
-
-
Proliferation Measurement:
-
Add [3H]-thymidine to the culture for the final hours of incubation.
-
Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter to quantify cell proliferation.[5]
-
-
Data Analysis:
-
Normalize the data to the control (stimulated cells without this compound).
-
Plot the percentage of proliferation against the this compound concentration to determine its inhibitory effect.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in T-lymphocytes.
Caption: Workflow for preparing this compound for in vivo administration.
Caption: Logical steps for troubleshooting this compound solution precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with NS6180
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NS6180, a potent KCa3.1 channel inhibitor. Inconsistent experimental results can arise from various factors, and this guide aims to address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the calcium-activated potassium channel KCa3.1 (also known as IKCa1 or the Gardos channel).[1][2][3][4] It blocks the channel pore, thereby inhibiting potassium ion conduction.[5] This blockade is dependent on the amino acid residues T250 and V275 within the channel.[1][2][5] By inhibiting KCa3.1, this compound suppresses T-cell activation and the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1][2][6]
Q2: What are the recommended storage conditions and stability of this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[3] It is important to use fresh DMSO for dissolving this compound, as moisture-absorbing DMSO can reduce its solubility.[4]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at a concentration of 65 mg/mL (201.03 mM).[4] It is insoluble in water.[4]
Q4: What are the known off-target effects of this compound?
A4: At a concentration of 10 μM, this compound exhibits approximately 50% inhibition of KCa1.1, KV1.3, and KV11.1 channels, noradrenaline and dopamine transporters, L-type Ca2+ channels, and melatonin receptors. It is important to consider these potential off-target effects when designing experiments and interpreting results, especially at higher concentrations.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for KCa3.1 inhibition.
This is a common issue that can arise from several experimental variables.
| Potential Cause | Troubleshooting Recommendation |
| Cellular System | IC50 values can vary between cloned human KCa3.1 channels (IC50 ≈ 9 nM) and endogenously expressed channels in erythrocytes (IC50 ≈ 14-20 nM).[1][2][3] Ensure consistency in the cell type and expression system used across experiments. |
| Experimental Conditions | Variations in patch-clamp parameters (e.g., voltage ramp protocol, internal and external solutions) can affect measured IC50 values. Adhere strictly to a standardized protocol. |
| Compound Dilution | Serial dilution errors can lead to inaccurate final concentrations. Prepare fresh dilutions for each experiment and verify the concentration of your stock solution. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all experimental conditions and controls, as high concentrations of DMSO can have independent effects on ion channels. |
Issue 2: Variability in T-cell proliferation and cytokine production assays.
Inconsistent results in functional assays can be multifactorial.
| Potential Cause | Troubleshooting Recommendation |
| Stimulation Method | The anti-proliferative effect of this compound is more pronounced with PMA + ionomycin stimulation compared to ConA stimulation.[1] This is because PMA + ionomycin strongly activates Ca2+-dependent pathways where KCa3.1 plays a crucial role.[1] Ensure the stimulation method is appropriate for the research question. |
| Cell Health and Density | Use healthy, viable cells at a consistent density for all experiments. Variations in cell number can significantly impact proliferation and cytokine measurements. |
| Incubation Time | Optimize the incubation time with this compound. For cytokine analysis, supernatants are typically collected after 40 hours of incubation.[1] |
| Incomplete Inhibition | At submicromolar concentrations, this compound suppresses splenocyte proliferation.[1][2][6] Ensure the concentration range used is appropriate to achieve the desired level of inhibition. |
Issue 3: Low in vivo efficacy despite potent in vitro activity.
This compound has demonstrated efficacy in animal models, but challenges with its pharmacokinetic properties have been noted.
| Potential Cause | Troubleshooting Recommendation |
| Low Bioavailability | This compound has very low oral and intraperitoneal bioavailability.[1][3] This results in low plasma exposure.[1][3] Consider alternative administration routes or formulation strategies to improve bioavailability if systemic exposure is required. |
| Plasma Half-life | The plasma half-life of this compound in rats is approximately 3.8 hours.[1][3] The dosing regimen (e.g., twice daily administration) should be designed to maintain therapeutic concentrations.[1] |
| Metabolism | The metabolic fate of this compound is not extensively detailed in the provided search results. Consider potential rapid metabolism as a contributing factor to low in vivo exposure. |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for KCa3.1 Inhibition:
-
Cell Line: HEK293 cells stably or transiently expressing human KCa3.1 channels.[1]
-
Pipette Solution (Internal): (in mM) 154 KCl, 8.1 CaCl2, 1.2 MgCl2, 10 EGTA, 10 HEPES; pH 7.2. Free Ca2+ is buffered at 400 nM to activate KCa3.1 currents.[1]
-
Extracellular Saline: (in mM) 144 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4.[1]
-
Voltage Protocol: Apply a voltage ramp from -120 mV to +30 mV over 150 ms every 5 seconds.[1]
-
Procedure:
-
Establish a whole-cell configuration.
-
Allow 2-5 minutes for the internal solution to equilibrate with the cytoplasm and fully activate KCa3.1 currents.[1]
-
Record baseline currents.
-
Perfuse the bath with varying concentrations of this compound (dissolved in DMSO and diluted at least 1000-fold).[1]
-
Record currents in the presence of the compound.
-
Calculate IC50 values by fitting the concentration-response data to the Hill equation.[1]
-
2. Erythrocyte Gardos Channel Assay (KCa3.1 Activity):
-
Materials: Freshly isolated human, mouse, or rat erythrocytes.
-
Procedure:
-
Wash erythrocytes in a saline solution.
-
Resuspend erythrocytes in an experimental salt solution.
-
Add a protonophore (e.g., CCCP) to monitor K+ efflux via changes in extracellular pH.
-
Add varying concentrations of this compound.
-
Initiate K+ efflux by adding a calcium ionophore (e.g., A23187).
-
Measure the change in extracellular pH to determine KCa3.1 channel activity.
-
Calculate IC50 values based on the inhibition of the hyperpolarization response.[1]
-
Visualizations
Caption: Signaling pathway of T-cell activation and the inhibitory action of this compound on the KCa3.1 channel.
References
- 1. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting KCa3.1 Channels: The Anti-Inflammatory Potential of this compound in Rat Models of IBD [synapse.patsnap.com]
Technical Support Center: Controlling for NS6180 Vehicle Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on appropriately controlling for vehicle effects when using the KCa3.1 channel inhibitor, NS6180. Adherence to these guidelines will enhance the reproducibility and accuracy of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for preparing this compound stock solutions for in vitro experiments?
A1: The recommended vehicle for preparing high-concentration stock solutions of this compound for in vitro use is high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO.[1]
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A2: The cytotoxic effects of DMSO are cell-line dependent. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5%. For sensitive cell lines, primary cells, or long-term experiments, a final DMSO concentration of ≤ 0.1% is strongly recommended to minimize off-target effects. It is best practice to perform a dose-response curve to determine the maximum tolerated DMSO concentration for your specific cell line.
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds like this compound. To minimize precipitation, it is recommended to add the this compound stock solution drop-wise into the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual addition helps to disperse the compound and prevent aggregation. Preparing an intermediate dilution in culture medium before the final dilution can also be beneficial.
Q4: How should I prepare my vehicle control for in vitro experiments?
A4: Your vehicle control should contain the same final concentration of DMSO as your experimental samples. For example, if your this compound-treated wells have a final DMSO concentration of 0.1%, your vehicle control wells should contain 0.1% DMSO in the same cell culture medium. This allows you to isolate the effects of this compound from any potential effects of the solvent.
Q5: What is a suitable vehicle for in vivo administration of this compound?
A5: A previously published study successfully used a vehicle formulation of 10% Cremophor EL, 10% PEG400, and 80% water for oral administration of this compound in rats.[1] The choice of an appropriate in vivo vehicle depends on the route of administration and the specific experimental model.
Q6: Are there any known biological effects of the Cremophor EL/PEG400/water vehicle?
A6: Yes, Cremophor EL is not an inert vehicle and has been associated with a range of biological effects, including hypersensitivity reactions and alterations in lipid profiles.[2][3] PEG400 has been shown to influence the pharmacokinetics of some compounds by affecting drug transporters.[4] Therefore, it is absolutely critical to include a vehicle control group in your in vivo experiments that receives the same Cremophor EL/PEG400/water mixture without this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and its vehicle.
| Issue | Possible Cause | Troubleshooting Steps |
| High background in vehicle control group (e.g., increased cell death, altered signaling) | DMSO concentration is too high for the cell line. | - Reduce the final DMSO concentration to ≤ 0.1%.- Perform a DMSO dose-response experiment to determine the non-toxic concentration for your cells.- Ensure even mixing of DMSO in the media. |
| Inconsistent results between experiments | - Instability of this compound in working solutions.- Variability in vehicle preparation.- Repeated freeze-thaw cycles of stock solutions. | - Prepare fresh working solutions of this compound and the vehicle control for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Ensure consistent pipetting and mixing techniques. |
| Precipitation of this compound in cell culture media | - "Solvent shock" from rapid dilution.- Exceeding the solubility limit in the final medium. | - Add the DMSO stock solution slowly to pre-warmed, swirling media.- Consider a serial dilution approach.- If precipitation persists, gentle warming (37°C) or brief sonication of the final solution may help. |
| Adverse effects observed in the in vivo vehicle control group | The vehicle itself is causing toxicity. | - Conduct a tolerability study with the vehicle alone.- Consider alternative, well-tolerated vehicles if adverse effects are significant. |
Data Presentation
The following tables summarize key quantitative data for consideration when designing experiments with this compound.
Table 1: Recommended Final DMSO Concentrations for In Vitro Experiments
| Cell Type | Recommended Max. Final DMSO Concentration | Notes |
| Robust/Immortalized Cell Lines | ≤ 0.5% | A dose-response for your specific cell line is still recommended. |
| Primary Cells / Sensitive Cell Lines | ≤ 0.1% | These cells are more susceptible to DMSO-induced stress and off-target effects. |
| Long-term Cultures (> 72 hours) | ≤ 0.1% | To minimize cumulative toxicity over time. |
Table 2: Example In Vivo Vehicle Formulation for this compound
| Component | Percentage |
| Cremophor EL | 10% |
| PEG400 | 10% |
| Water | 80% |
Experimental Protocols
Protocol 1: Preparation of this compound and Vehicle Control for In Vitro Cell-Based Assays
-
Prepare this compound Stock Solution:
-
Dissolve solid this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication can be used if necessary.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Vehicle Control Stock:
-
Aliquot 100% anhydrous DMSO into single-use vials and store under the same conditions as the this compound stock.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and the DMSO vehicle control stock.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare the final this compound treatment medium, slowly add the required volume of the this compound stock solution drop-wise to the pre-warmed medium while gently swirling. Ensure the final DMSO concentration is within the tolerated range for your cells (e.g., ≤ 0.1%).
-
To prepare the final vehicle control medium, add the same volume of the DMSO vehicle control stock to an equal volume of pre-warmed medium, ensuring the final DMSO concentration matches the this compound treatment group.
-
-
Cell Treatment:
-
Replace the existing medium in your cell culture plates with the prepared this compound-containing medium or the vehicle control medium.
-
Include an untreated control group (cells in medium only) to assess the baseline cellular response.
-
Protocol 2: Preparation of this compound and Vehicle Control for In Vivo Oral Administration
-
Prepare the Vehicle:
-
In a sterile container, combine 10% (v/v) Cremophor EL, 10% (v/v) PEG400, and 80% (v/v) sterile water.
-
Mix thoroughly until a homogenous solution is formed.
-
-
Prepare this compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Disperse the weighed this compound powder in the prepared vehicle.
-
Ensure a uniform suspension is achieved before each administration, as this compound has low aqueous solubility.[1] Sonication may be required.
-
-
Administration:
-
Administer the this compound formulation and the vehicle control to the respective animal groups at the same volume and by the same route of administration.
-
Thoroughly mix the this compound formulation immediately before dosing each animal to ensure consistent delivery of the compound.
-
Mandatory Visualization
References
- 1. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Effect of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Baicalin in Cells Based on MRP2, MRP3, and BCRP Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from NS6180 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the KCa3.1 potassium channel inhibitor, NS6180.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during this compound treatment in a question-and-answer format.
Q1: Why am I not observing the expected inhibitory effect of this compound on my cells?
A1: Several factors could contribute to a lack of an observed effect. Consider the following troubleshooting steps:
-
Cell Line Verification: Confirm that your cell line expresses the KCa3.1 channel (also known as IKCa1 or SK4). The presence of the channel can be verified by RT-PCR, Western blot, or patch-clamp electrophysiology.
-
Compound Integrity and Concentration:
-
Ensure the this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO.
-
Verify the final concentration of this compound in your assay. The IC50 for human KCa3.1 is approximately 9 nM.[1][2] For cell-based assays like lymphocyte proliferation, effective concentrations are in the submicromolar range.[1][2]
-
-
Experimental Conditions:
-
Solubility: this compound has poor aqueous solubility at concentrations above 10 µM.[1] If you are using higher concentrations, the compound may precipitate out of solution. Visually inspect your culture medium for any signs of precipitation.
-
Protein Binding: The presence of high concentrations of protein in the cell culture medium may reduce the effective concentration of this compound.
-
pH: While not extensively studied for this compound, the activity of some ion channel modulators can be pH-dependent. Ensure your culture medium is properly buffered.
-
Q2: I am observing a weaker than expected inhibition of T-cell proliferation.
A2: The inhibitory effect of this compound on T-cell proliferation can be influenced by the method of stimulation. The IC50 for inhibiting proliferation stimulated by Concanavalin A (ConA) is higher (approximately 1 µM) than that for proliferation stimulated by PMA and ionomycin (approximately 100-250 nM).[1] This is because the latter stimulation method is more reliant on Ca2+-dependent signaling pathways, where KCa3.1 plays a more critical role.[1]
Q3: I am seeing effects that are inconsistent with KCa3.1 inhibition. Could these be off-target effects?
A3: Yes, at higher concentrations, this compound can exhibit off-target effects. While highly selective for KCa3.1 at nanomolar concentrations, micromolar concentrations may affect other ion channels and transporters.
-
Concentration-Dependent Off-Target Effects: At 1 µM, this compound shows minimal off-target activity. However, at 10 µM, it can inhibit other channels such as KCa1.1 (BK channels), Kv1.3, and Kv11.1 (hERG) by more than 50%.[1] It has also been reported to inhibit the noradrenaline transporter, dopamine transporter, L-type Ca2+ channels, and the melatonin receptor MT1 at 10 µM.
-
Comparison with TRAM-34: this compound and another common KCa3.1 inhibitor, TRAM-34, have different off-target profiles at higher concentrations.[1] If possible, comparing your results with those obtained using TRAM-34 could help to distinguish between on-target and off-target effects.
Q4: I am observing unexpected changes in cell viability or morphology. Is this compound cytotoxic?
A4: While the primary literature does not report significant cytotoxicity at effective concentrations, any small molecule can induce stress or toxicity at high concentrations or in sensitive cell lines.
-
Perform a Dose-Response Curve for Viability: It is recommended to perform a standard cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) with a range of this compound concentrations to determine the toxicity threshold in your specific cell type.
-
Vehicle Control: Ensure you have a vehicle control (e.g., DMSO) at the same final concentration as in your this compound-treated samples, as the solvent itself can have effects on cell viability.
Q5: Could the observed unexpected result be a paradoxical effect?
A5: While not directly reported for this compound, studies on KCa3.1 activators have shown paradoxical inhibitory effects on vascular smooth muscle cell proliferation. This was attributed to a negative feedback mechanism where chronic channel activation led to a downregulation of KCa3.1 expression and activity. While an inhibitor would not be expected to have the same effect, it highlights the complexity of ion channel pharmacology and the possibility of unexpected cellular responses. Careful dose-response studies and mechanistic investigations are key to understanding any unexpected outcomes.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: IC50 Values of this compound for KCa3.1 Channels
| Species/System | IC50 (nM) | Reference |
| Human (cloned) | 9 | [1][2] |
| Human (erythrocytes) | 14-20 | [1][2] |
| Mouse (erythrocytes) | 15-20 | [1][2] |
| Rat (erythrocytes) | 9-20 | [1][2] |
Table 2: Effect of this compound on Rat Splenocyte Proliferation
| Stimulation | IC50 | Reference |
| Concanavalin A (5 µg/mL) | ~1 µM | [1] |
| PMA (10 nM) + Ionomycin (175 nM) | ~100-250 nM | [1] |
Table 3: Effect of this compound on Cytokine Production by Rat Splenocytes
| Cytokine | Stimulation | IC50 | Reference |
| IL-2 | PMA + Ionomycin | < 25 nM | [1] |
| IFN-γ | PMA + Ionomycin | ~100 nM | [1] |
| IL-4 | PMA + Ionomycin | Minor effect | [1] |
| TNF-α | PMA + Ionomycin | Minor effect | [1] |
| IL-17 | PMA + Ionomycin | No effect | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from Strøbæk et al., 2013.[1]
-
Cell Preparation: HEK293 cells stably or transiently expressing the KCa3.1 channel are cultured on coverslips.
-
Solutions:
-
External Solution (in mM): 144 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 154 KCl, 8.1 CaCl2, 1.2 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH (calculated free Ca2+ of 400 nM).
-
-
Recording:
-
Whole-cell configuration is established using a patch-clamp amplifier.
-
A voltage ramp protocol (e.g., –120 to +30 mV over 150 ms) is applied every 5 seconds.
-
The current at a specific voltage (e.g., -30 mV) is monitored over time to observe the effect of this compound.
-
-
Compound Application: this compound is dissolved in DMSO to make a stock solution and then diluted in the external solution to the final desired concentration. The final DMSO concentration should be kept low (e.g., <0.1%).
Lymphocyte Proliferation Assay
This protocol is based on the methods described in Strøbæk et al., 2013.[1]
-
Cell Isolation: Isolate splenocytes from rats or mice and resuspend them in complete RPMI-1640 medium.
-
Cell Plating: Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment and Stimulation:
-
Add various concentrations of this compound or vehicle (DMSO) to the wells.
-
Stimulate the cells with either Concanavalin A (e.g., 5 µg/mL) or a combination of PMA (e.g., 10 nM) and ionomycin (e.g., 175 nM).
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
[3H]-Thymidine Incorporation:
-
Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Cytokine Secretion Assay
This protocol is a general guide based on common immunology lab practices.
-
Cell Culture and Treatment: Follow steps 1-3 of the Lymphocyte Proliferation Assay protocol.
-
Supernatant Collection: After the desired incubation period (e.g., 24-48 hours), centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes).
-
Cytokine Measurement: Carefully collect the supernatant from each well and measure the concentration of cytokines (e.g., IL-2, IFN-γ) using a commercially available ELISA kit or a multiplex bead-based immunoassay (e.g., Luminex).
Mandatory Visualizations
Signaling Pathway of T-Cell Activation and KCa3.1 Inhibition
Caption: KCa3.1's role in T-cell activation and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Delivery of NS6180
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo delivery of NS6180, a potent and selective inhibitor of the KCa3.1 potassium channel. Due to its hydrophobic nature, this compound presents formulation and bioavailability challenges that can impact the reliability and reproducibility of preclinical studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation and administration of this compound for in vivo studies.
Q1: My this compound formulation is cloudy or shows precipitation. What should I do?
A1: Precipitation of this compound is a common issue due to its poor aqueous solubility. This can lead to inaccurate dosing and low bioavailability.
Troubleshooting Steps:
-
Verify Solubility: First, confirm the solubility of your this compound batch in the chosen solvent. Solubility can be affected by purity and crystalline form.
-
Optimize Your Formulation: If you are observing precipitation, consider the formulation strategies outlined in the table below. It is crucial to start with a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) before further dilution.
-
Sonication and Warming: Gentle warming and sonication can help dissolve the compound. However, be cautious about the thermal stability of this compound. Always check for degradation after warming.
-
Fresh Preparations: Prepare formulations fresh before each experiment to minimize the risk of precipitation over time.
Q2: I'm observing low and inconsistent bioavailability of this compound in my animal models. How can I improve this?
A2: this compound is known to have extremely low bioavailability when administered orally or via intraperitoneal (IP) injection.[1] This is likely due to its poor solubility and potential first-pass metabolism.
Strategies to Enhance Bioavailability:
-
Formulation Optimization: The choice of vehicle is critical. Refer to the "Formulation Strategies for this compound" table below for options that can improve solubility and absorption.
-
Alternative Routes of Administration: For consistent plasma concentrations, intravenous (IV) administration may be more suitable, although it requires careful formulation to avoid precipitation in the bloodstream.
-
Particle Size Reduction: For oral formulations, reducing the particle size of this compound through techniques like micronization or nanocrystal formulation can increase the surface area for dissolution.
Q3: My animals are showing signs of irritation or toxicity at the injection site. What could be the cause?
A3: Injection site reactions can be caused by the compound itself or, more commonly, the vehicle used for administration.
Troubleshooting Vehicle-Related Toxicity:
-
Vehicle Control Group: Always include a vehicle-only control group in your study to differentiate between compound- and vehicle-induced effects.
-
Reduce Solvent Concentration: High concentrations of organic solvents like DMSO can cause local irritation and systemic toxicity. Aim to keep the final DMSO concentration in your formulation as low as possible, ideally below 10%.
-
Alternative Vehicles: If toxicity is observed, consider switching to a more biocompatible vehicle. See the "Alternative Vehicle Formulations" table for suggestions.
-
pH Adjustment: Ensure the pH of your final formulation is close to physiological pH (7.2-7.4) to minimize irritation.
Q4: How should I prepare my this compound formulation for injection?
A4: The following is a general workflow for preparing an this compound formulation. Specific details will vary based on the chosen vehicle.
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing an this compound injection solution.
Data Summary Tables
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | 323.33 g/mol | Standard for a small molecule inhibitor. |
| Solubility | DMSO: ~65 mg/mL[2], Ethanol: ~33 mg/mL[2], Water: Insoluble[2] | Highly hydrophobic, requiring specialized formulation for aqueous-based in vivo administration. |
| In Vitro IC50 (KCa3.1) | ~9 nM[3][4] | Potent inhibitor, allowing for lower theoretical therapeutic concentrations. |
| In Vivo Bioavailability (Rat) | Extremely low (Oral & IP)[1] | Oral and IP routes are challenging for achieving significant systemic exposure. |
| Cmax (10 mg/kg, Rat) | Oral: 33 nM, IP: 186 nM[1] | Demonstrates poor absorption from the gastrointestinal tract and peritoneal cavity. |
| Plasma Half-life (Rat, IV) | 3.8 hours[1] | Moderate half-life, may require twice-daily dosing depending on the therapeutic window. |
Table 2: Formulation Strategies for this compound
| Formulation Strategy | Example Composition | Advantages | Disadvantages |
| Co-solvent Mixture | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Can achieve a clear solution suitable for injection. | Potential for vehicle-related toxicity, especially with repeated dosing. |
| Suspension | Carboxymethylcellulose sodium (CMC-Na) in saline | Simple to prepare; can be suitable for oral or subcutaneous administration. | May lead to variable absorption; risk of needle clogging. |
| Cremophor-based | 10% Cremophor EL, 10% PEG400, 80% Water[1] | Used in published in vivo studies with this compound. | Cremophor has been associated with hypersensitivity reactions. |
| Lipid-Based | Self-emulsifying drug delivery systems (SEDDS) | Can enhance oral bioavailability by improving solubility and lymphatic uptake. | More complex to formulate and characterize. |
| Nanocrystal Formulation | This compound nanocrystals suspended in an aqueous vehicle | Increases surface area for dissolution, potentially improving bioavailability. | Requires specialized equipment for particle size reduction. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Injection
Objective: To prepare a clear solution of this compound suitable for intravenous or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline. For a final formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, you would mix 4 parts PEG300, 0.5 parts Tween 80, and 4.5 parts saline.
-
Combine Stock and Vehicle: While vortexing the vehicle solution, slowly add the this compound/DMSO stock solution dropwise to achieve the final desired concentration of this compound and 10% DMSO.
-
Final Check: Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Administration: Use the formulation immediately after preparation.
Note: The final concentration of DMSO should be kept as low as possible to minimize toxicity. Always run a vehicle-only control group.
Protocol 2: Preparation of a Suspension for Oral Gavage
Objective: To prepare a homogenous suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stir plate and stir bar
Procedure:
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Stir until the CMC-Na is fully dissolved.
-
Trituration: Weigh the required amount of this compound powder. If necessary, use a mortar and pestle to reduce the particle size.
-
Form a Paste: Add a small amount of the CMC-Na vehicle to the this compound powder and triturate to form a smooth paste. This prevents clumping.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration.
-
Homogenize: Stir the suspension on a magnetic stir plate for at least 30 minutes before dosing to ensure homogeneity. Continue to stir during the dosing procedure.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the KCa3.1 potassium channel. This channel is crucial for regulating the membrane potential and calcium signaling in various cell types, including immune cells.
KCa3.1 Channel Inhibition by this compound
Caption: this compound inhibits the KCa3.1 channel, disrupting downstream signaling.
By following these guidelines and protocols, researchers can improve the consistency and reliability of their in vivo studies with this compound, ultimately leading to more robust and reproducible scientific outcomes.
References
addressing NS6180 precipitation in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NS6180, a potent and selective inhibitor of the KCa3.1 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1][2][3][4] It belongs to the benzothiazinone chemical class.[1] this compound blocks the KCa3.1 channel pore, thereby inhibiting potassium efflux. This modulation of ion flow hyperpolarizes the cell membrane and subsequently affects intracellular calcium signaling, which is crucial for the activation and proliferation of various cell types, including T-lymphocytes.[1][5]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in research to investigate the physiological and pathological roles of the KCa3.1 channel. Due to its inhibitory effect on T-cell activation and proliferation, it is a valuable tool for studying inflammatory and autoimmune diseases, such as inflammatory bowel disease (IBD).[1][2][4] It is also utilized in studies related to fibrosis, atherosclerosis, and certain cancers where KCa3.1 channel activity is implicated.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is insoluble in water.[3][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored for future use. To ensure complete dissolution, vortexing and gentle warming (e.g., 37°C water bath) may be employed.
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1]
Troubleshooting Guide: this compound Precipitation in Experimental Buffers
Precipitation of this compound upon dilution into aqueous experimental buffers is a common challenge due to its low aqueous solubility.[2] This guide provides a systematic approach to diagnose and resolve these issues.
Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
| Possible Cause | Explanation | Suggested Solution |
| Final concentration is too high | The concentration of this compound in the final aqueous solution exceeds its solubility limit. This compound has been noted to have poor solubility in aqueous media at concentrations above 10 μM.[2] | 1. Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound. 2. Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific buffer to identify the maximum achievable concentration without precipitation. |
| Improper mixing technique | Rapidly adding the aqueous buffer to the small volume of DMSO stock can create localized areas of high concentration, leading to immediate precipitation. | 1. Reverse Addition: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This promotes rapid dispersion. 2. Intermediate Dilution: First, dilute the DMSO stock into a small volume of the aqueous buffer, mix thoroughly, and then add this intermediate solution to the final volume. |
| Final DMSO concentration is too low | While aiming for a low final DMSO concentration to avoid cellular toxicity is important, a certain amount can be necessary to maintain the solubility of hydrophobic compounds. | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration is sufficient to aid solubility, typically between 0.1% and 0.5%. Always include a vehicle control with the identical final DMSO concentration in your experiments. |
Issue 2: The solution is initially clear but becomes cloudy or shows precipitation over time.
| Possible Cause | Explanation | Suggested Solution |
| Supersaturation | The initial clear solution may be in a temporary supersaturated state, and over time, the compound begins to precipitate out to reach its equilibrium solubility. | 1. Prepare Fresh Solutions: Prepare the final working solution immediately before use. 2. Use a Lower Concentration: Work at a concentration that is comfortably below the determined kinetic solubility limit. |
| Temperature fluctuations | A decrease in temperature, for instance, when moving solutions from a 37°C incubator to room temperature for analysis, can reduce the solubility of this compound. | 1. Maintain Constant Temperature: Perform all experimental steps at a consistent temperature if possible. 2. Gentle Re-dissolution: If precipitation occurs due to cooling, gentle warming and mixing may help to redissolve the compound, but be cautious of potential degradation with excessive heat. |
| Interaction with buffer components | Components within complex buffers or cell culture media (e.g., salts, proteins in serum) can interact with this compound and reduce its solubility over time. | 1. Simplify the Buffer: If the experiment allows, test the solubility in a simpler buffer system to identify potential problematic components. 2. Use of Solubilizing Agents: Consider the use of non-ionic detergents (e.g., Tween-80) or other solubilizing agents in your buffer, similar to formulations used for in vivo studies. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 65 mg/mL (~201 mM) | [6] |
| Ethanol | ~33 mg/mL | [6] |
| Water | Insoluble | [3] |
| Aqueous Buffers (e.g., PBS) | Poor (Precipitation observed > 10 μM) | [2] |
Table 2: Recommended Starting Formulations to Enhance Aqueous Solubility (for in vitro use, adapt from in vivo formulations)
| Formulation Components | Example Ratio (v/v/v) | Notes |
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | This formulation can be used to prepare a more concentrated aqueous stock that can be further diluted in the experimental buffer. |
| CremophoreEL / PEG400 / Water | 10% / 10% / 80% | Another option for creating a more soluble stock solution. |
Note: When using these formulations, it is crucial to run appropriate vehicle controls in all experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 323.33 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock, use 3.23 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous experimental buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature.
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration.
-
Place the final volume of the pre-warmed aqueous buffer in a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock dropwise.
-
Continue to vortex for an additional 15-30 seconds to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, the concentration may be too high for that specific buffer.
Visualizations
Signaling Pathway of KCa3.1 Inhibition by this compound
Caption: Mechanism of KCa3.1 channel inhibition by this compound.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of NS6180 and Sulfasalazine in the Treatment of Colitis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Therapeutic Efficacy and Mechanisms of Action
In the landscape of inflammatory bowel disease (IBD) therapeutics, both novel and established agents are continuously evaluated for their efficacy and mechanisms of action. This guide provides a detailed comparison of NS6180, a selective inhibitor of the KCa3.1 potassium channel, and sulfasalazine, a long-standing treatment for colitis. This analysis is supported by experimental data from preclinical studies, offering insights into their respective performance in colitis models.
Executive Summary
This compound demonstrates comparable efficacy to sulfasalazine in reducing inflammation and improving clinical signs of colitis in a dinitrobenzene sulfonic acid (DNBS)-induced rat model, but at a significantly lower dose.[1] While sulfasalazine has a broad anti-inflammatory effect, this compound offers a more targeted approach by inhibiting T-cell activation through the blockade of KCa3.1 channels. This guide will delve into the quantitative efficacy, mechanisms of action, and experimental protocols related to these two compounds.
Data Presentation: Quantitative Efficacy in Colitis Models
The following tables summarize the key efficacy data for this compound and sulfasalazine from preclinical colitis models.
Table 1: Efficacy of this compound in a DNBS-Induced Colitis Rat Model
| Parameter | Vehicle Control | This compound (3 mg/kg, b.i.d.) | This compound (10 mg/kg, b.i.d.) | Sulfasalazine (300 mg/kg, q.d.) |
| Change in Body Weight (%) | Loss of ~10% | Gain of ~5% | Gain of ~5% | Gain of ~5% |
| Macroscopic Inflammation Score | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Myeloperoxidase (MPO) Activity (U/g) | Elevated | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data synthesized from studies investigating this compound in DNBS-induced colitis in rats.[1]
Table 2: Efficacy of Sulfasalazine in Experimental Colitis Models
| Colitis Model | Animal | Key Efficacy Parameters | Results |
| DSS-Induced Colitis | Mice | Disease Activity Index (DAI), Colon Length, Histological Score | Significant reduction in DAI, prevention of colon shortening, and decreased histological damage compared to control.[2] |
| TNBS-Induced Colitis | Rats | Macroscopic Damage Score, MPO Activity | Significant reduction in macroscopic damage and MPO levels. |
| DSS-Induced Colitis | Mice | Body Weight Loss, Stool Consistency, Rectal Bleeding | Ameliorated clinical signs of colitis.[2][3] |
Data compiled from various studies on sulfasalazine in experimental colitis.
Mechanisms of Action
The therapeutic effects of this compound and sulfasalazine in colitis are mediated through distinct molecular pathways.
This compound: Targeted T-Cell Inhibition via KCa3.1 Blockade
This compound is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1] These channels are crucial for maintaining the membrane potential in T-lymphocytes. Upon T-cell activation, an influx of calcium is required to sustain the signaling cascade that leads to proliferation and cytokine production. The efflux of potassium ions through KCa3.1 channels is necessary to counterbalance the calcium influx and maintain a negative membrane potential, which drives further calcium entry.
By blocking KCa3.1 channels, this compound hyperpolarizes the T-cell membrane, reducing the driving force for calcium influx. This suppression of calcium signaling ultimately inhibits T-cell activation, proliferation, and the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1]
Sulfasalazine: A Pro-Drug with Multi-Faceted Anti-Inflammatory Effects
Sulfasalazine is a pro-drug that is cleaved by colonic bacteria into two active moieties: 5-aminosalicylic acid (5-ASA) and sulfapyridine. While sulfapyridine is thought to have some systemic immunomodulatory effects, the primary therapeutic benefit in colitis is attributed to the local action of 5-ASA in the colon.
5-ASA exerts its anti-inflammatory effects through several mechanisms, with the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway being a key target. NF-κB is a transcription factor that plays a central role in orchestrating the inflammatory response by upregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Both sulfasalazine and 5-ASA have been shown to inhibit the activation of NF-κB.[4][5] Sulfasalazine directly inhibits IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory subunit IκBα.[6] This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[4]
Experimental Protocols
The following are detailed methodologies for inducing and evaluating colitis in rodent models, as cited in the supporting literature.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to mimic human ulcerative colitis due to its simplicity and reproducibility.[7]
Induction Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
DSS Administration: Administer 3-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.[8] Control animals receive regular drinking water.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[3][7]
Drug Administration:
-
Prophylactic: Administer the test compound (e.g., sulfasalazine) orally or via intraperitoneal injection daily, starting a few days before DSS administration and continuing throughout the induction period.
-
Therapeutic: Begin administration of the test compound after the onset of clinical signs of colitis (e.g., day 3-4 of DSS administration).
Efficacy Assessment:
-
Clinical Assessment: Daily calculation of the DAI based on weight loss, stool consistency, and rectal bleeding.[3]
-
Macroscopic Assessment: At the end of the experiment, euthanize the mice and excise the colon. Measure colon length and assess for macroscopic signs of inflammation and damage.
-
Histological Analysis: Fix a segment of the colon in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, crypt damage, and ulceration.[9]
-
Biochemical Analysis: Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration. Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the tissue homogenate using ELISA or qPCR.[10][11]
Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis in Rats
This model is often used to represent a Th1-mediated inflammatory response, sharing some features with Crohn's disease.[12]
Induction Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Pre-Induction: Fast the rats for 24 hours with free access to water.
-
DNBS Instillation: Anesthetize the rats and intrarectally administer DNBS (e.g., 20-30 mg) dissolved in 0.25 mL of 50% ethanol via a flexible catheter inserted approximately 8 cm into the colon.[12][13][14] Keep the rats in a head-down position for a few minutes to prevent leakage.[13] Control animals receive a saline or 50% ethanol enema.
Drug Administration:
-
Administer the test compound (e.g., this compound) orally or via another appropriate route, typically starting 24 hours before DNBS instillation and continuing daily for the duration of the experiment (e.g., 3-7 days).[15]
Efficacy Assessment:
-
Clinical Assessment: Monitor body weight daily.
-
Macroscopic Assessment: At the end of the study, euthanize the rats, remove the colon, and score for macroscopic inflammation, ulceration, and adhesions.
-
Histological Analysis: Perform H&E staining on colon sections and score for histological damage.
-
Biochemical Analysis: Measure MPO activity and cytokine levels in the colonic tissue.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound in T-cell inhibition.
Caption: Sulfasalazine's inhibition of the NF-κB signaling pathway.
Experimental Workflows
Caption: Workflow for the DSS-induced colitis model.
Caption: Workflow for the DNBS-induced colitis model.
References
- 1. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Histological Scores in Patients with Inflammatory Bowel Diseases: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcript levels of different cytokines and chemokines correlate with clinical and endoscopic activity in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytokine mucosal expression in ulcerative colitis, the relationship between cytokine release and disease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
NS6180: A Potent and Selective KCa3.1 Potassium Channel Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
NS6180 is a novel benzothiazinone derivative that has demonstrated high potency and selectivity as an inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2][3] This channel plays a crucial role in regulating the membrane potential of various cell types, including T-lymphocytes, and has emerged as a promising therapeutic target for autoimmune and inflammatory diseases. This guide provides a comprehensive comparison of this compound's selectivity against other potassium channels, supported by experimental data and detailed methodologies.
Comparative Selectivity Profile of this compound
This compound exhibits a high affinity for the human KCa3.1 channel, with a reported half-maximal inhibitory concentration (IC50) of approximately 9 nM.[1][2][3] Its selectivity has been evaluated against a panel of other potassium channels, demonstrating a favorable profile with significantly lower potency for off-target channels at therapeutic concentrations.
| Ion Channel | This compound IC50 / % Inhibition | TRAM-34 IC50 / % Inhibition | Reference |
| KCa3.1 (human, cloned) | 9 nM | 10-20 nM | [1][2][4] |
| KCa3.1 (human, native) | 14 nM | 18 nM | [1] |
| KCa3.1 (mouse, native) | 15 nM | 19 nM | [1] |
| KCa3.1 (rat, native) | 9 nM | 17 nM | [1] |
| KCa1.1 (BK) | >50% inhibition at 10 µM | Minor effect at 1 µM | [1] |
| KCa2 channels | No significant effect | Small stimulation | [1] |
| Kv1.3 | >50% inhibition at 10 µM | Blocked at 10 µM | [1] |
| Kv11.1 (hERG) | >50% inhibition at 10 µM | Minor effect at 1 µM | [1] |
| Kv1.4 | Minor effect at 10 µM | Blocked at 10 µM | [1] |
| Kv7.2 + Kv7.3 | Minor effect at 10 µM | Blocked at 10 µM | [1] |
| Nav1.4 | Minor effect at 10 µM | Blocked at 10 µM | [1] |
Table 1: Comparative inhibitory activity of this compound and TRAM-34 on various potassium channels. Data are presented as IC50 values or percentage of inhibition at a given concentration.
Experimental Protocols
The selectivity of this compound was primarily determined using the whole-cell patch-clamp technique on Human Embryonic Kidney (HEK293) cells stably or transiently expressing the potassium channel of interest.
Cell Culture and Transfection
-
Cell Line: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection: For transient expression, cells are seeded onto coverslips and transfected with the plasmid DNA encoding the specific ion channel subunit using a suitable transfection reagent like Lipofectamine. Co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), allows for easy identification of transfected cells. For stable cell lines, cells expressing the channel of interest are selected using an appropriate antibiotic.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 144 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 154 KCl, 8.1 CaCl2, 1.2 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH. The free Ca2+ concentration is buffered to a level that activates the KCa3.1 channels (e.g., 400 nM).
-
-
Recording:
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the intracellular solution and brought into contact with a selected cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV), and currents are elicited by applying specific voltage protocols (e.g., voltage ramps from -120 mV to +30 mV).
-
-
Drug Application: this compound and other compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted into the extracellular solution to the desired final concentration. The drug-containing solution is perfused into the recording chamber.
-
Data Analysis: The inhibition of the channel current by the compound is measured and used to determine the IC50 value by fitting the concentration-response data to the Hill equation.
Mandatory Visualizations
Signaling Pathway of KCa3.1 in T-Cell Activation
Caption: KCa3.1's role in T-cell activation and cytokine production.
Experimental Workflow for Assessing Ion Channel Selectivity
Caption: Workflow for determining ion channel inhibitor selectivity.
References
- 1. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting KCa3.1 Channels: The Anti-Inflammatory Potential of this compound in Rat Models of IBD [synapse.patsnap.com]
- 4. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NS6180 and Other KCa3.1 Inhibitors: A Guide for Researchers
This guide provides a detailed comparative analysis of NS6180, a potent inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1, with other well-characterized inhibitors such as TRAM-34 and Senicapoc. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in the selection of appropriate pharmacological tools for studying KCa3.1 channels.
The KCa3.1 channel, encoded by the KCNN4 gene, plays a crucial role in regulating membrane potential and calcium signaling in a variety of cell types, including immune cells, fibroblasts, and vascular smooth muscle cells.[1][2][3] Its involvement in cellular processes such as activation, proliferation, and migration has made it an attractive therapeutic target for a range of pathologies, including autoimmune diseases, fibrosis, and cancer.[2][3] this compound, a benzothiazinone, represents a distinct chemical class of KCa3.1 inhibitors compared to the triarylmethane derivatives TRAM-34 and Senicapoc.[4]
Quantitative Comparison of KCa3.1 Inhibitors
The following tables summarize the key quantitative data for this compound, TRAM-34, and Senicapoc, focusing on their potency and selectivity.
| Inhibitor | Chemical Class | Potency (IC50) | Target | Reference |
| This compound | Benzothiazinone | 9 nM | Cloned human KCa3.1 | [4][5] |
| 14 nM | Human erythrocyte KCa3.1 | [4] | ||
| 15 nM | Mouse erythrocyte KCa3.1 | [4] | ||
| 9 nM | Rat erythrocyte KCa3.1 | [4] | ||
| TRAM-34 | Triarylmethane | 18 nM | Human erythrocyte KCa3.1 | [4] |
| 19 nM | Mouse erythrocyte KCa3.1 | [4] | ||
| 17 nM | Rat erythrocyte KCa3.1 | [4] | ||
| Senicapoc (ICA-17043) | Triarylmethane | 11 nM | KCa3.1 | [2][3] |
Table 1: Potency of KCa3.1 Inhibitors. This table highlights the half-maximal inhibitory concentrations (IC50) of this compound, TRAM-34, and Senicapoc against KCa3.1 channels from different species and preparations.
| Inhibitor | Off-Target Channel (at 10 µM) | Effect | Reference |
| This compound | KCa1.1 (BK) | >50% inhibition | [4] |
| Kv1.3 | >50% inhibition | [4] | |
| Kv11.1 (hERG) | >50% inhibition | [4] | |
| TRAM-34 | Kv1.3 | Block | [4] |
| Kv1.4 | Block | [4] | |
| Kv7.2 + Kv7.3 | Block | [4] | |
| Nav1.4 | Block | [4] | |
| KCa2 channels | Small stimulation | [4] |
Table 2: Selectivity Profile of this compound and TRAM-34. This table outlines the off-target effects of this compound and TRAM-34 on a panel of other ion channels when applied at a concentration of 10 µM, which is over 1000-fold their IC50 for KCa3.1.
Mechanism of Action
This compound, despite its novel chemical structure, shares a common binding site with the triarylmethane inhibitors TRAM-34 and Senicapoc.[2][4] Site-directed mutagenesis studies have revealed that the inhibitory action of these compounds is dependent on two key amino acid residues within the inner pore of the KCa3.1 channel: threonine 250 (T250) and valine 275 (V275).[4][5][6] By binding to this site, the inhibitors physically obstruct the ion conduction pathway.[6]
Signaling Pathways and Cellular Functions
The KCa3.1 channel is a critical component of cellular signaling cascades, particularly those involving calcium.[7][8] Activation of KCa3.1 leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization increases the electrochemical driving force for calcium influx through calcium-permeable channels, thereby amplifying intracellular calcium signals.[8][9] This mechanism is pivotal for the activation and proliferation of various cell types.[1][7]
Caption: KCa3.1 signaling in cell activation and proliferation.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of compounds on KCa3.1 channel currents.
Cell Line: COS-7 or HEK293 cells stably or transiently expressing human KCa3.1.
Solutions:
-
External Solution (in mM): 160 Na-aspartate, 4.5 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4.[6]
-
Internal (Pipette) Solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 K2EGTA, and 8.5 CaCl2 (to achieve 1 µM free Ca²⁺), pH 7.2.[6]
Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.[10]
-
Elicit KCa3.1 currents by applying voltage ramps from -120 mV to +40 mV over 200 ms every 10 seconds.[6][10]
-
Apply the KCa3.1 inhibitor at various concentrations to the external solution.
-
Measure the reduction in the current amplitude to determine the IC50 value.
Caption: Workflow for assessing KCa3.1 inhibition via patch-clamp.
Splenocyte Proliferation Assay
Objective: To assess the effect of KCa3.1 inhibitors on T-cell proliferation.
Method:
-
Isolate splenocytes from mice or rats.
-
Stimulate the cells with a mitogen such as Concanavalin A (ConA) at 5 µg/mL.[4]
-
Treat the stimulated cells with various concentrations of the KCa3.1 inhibitor (e.g., this compound or TRAM-34).
-
Culture the cells for 48 hours.[4]
-
Assess cell proliferation using a standard method, such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTS or WST-1).
-
Compare the proliferation in treated cells to untreated controls.
In Vivo Model of Inflammatory Bowel Disease (IBD)
Objective: To evaluate the anti-inflammatory efficacy of KCa3.1 inhibitors in vivo.
Animal Model: Wistar-derived male rats.[4]
Induction of Colitis:
-
Fast rats for 24 hours.
-
Induce distal colitis by intra-colonic instillation of 2,4-dinitrobenzene sulfonic acid (DNBS; 30 mg in 0.5 mL 30% ethanol).[4]
Treatment Protocol:
-
Administer this compound (e.g., 3 and 10 mg/kg, b.i.d.) or a vehicle control orally.[4]
-
The first dose is given one day before DNBS instillation.
-
Continue treatment for seven consecutive days.[4]
-
A positive control group can be treated with sulfasalazine (300 mg/kg, q.d.).[4]
Assessment:
-
Monitor body weight, stool consistency, and fecal occult blood daily.
-
At the end of the experiment, sacrifice the animals and remove the colon.
-
Assess colon weight, length, and macroscopic signs of inflammation (e.g., adhesions, ulcerations).
Conclusion
This compound is a highly potent and selective KCa3.1 inhibitor with a novel benzothiazinone structure.[4] Its potency is comparable to that of the well-established triarylmethane inhibitors TRAM-34 and Senicapoc.[2][4] While it shares a common binding site with these compounds in the inner pore of the channel, its selectivity profile shows some differences, which may be advantageous for specific experimental contexts.[4] The data presented in this guide demonstrate the utility of this compound as a pharmacological tool for investigating the physiological and pathophysiological roles of KCa3.1 channels and highlight its potential as a therapeutic agent for inflammatory conditions.[4][5] Researchers should consider the specific experimental system and potential off-target effects when selecting a KCa3.1 inhibitor.
References
- 1. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The intermediate conductance calcium-activated potassium channel KCa3.1 regulates vascular smooth muscle cell proliferation via controlling calcium-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
Senicapoc vs. NS-6180: A Comparative Guide for Glioblastoma Research
For researchers, scientists, and drug development professionals investigating novel therapeutic avenues for glioblastoma (GBM), the selective inhibition of the intermediate-conductance calcium-activated potassium channel (KCa3.1) has emerged as a promising strategy. Two potent and selective inhibitors, senicapoc and NS-6180, are at the forefront of this research. This guide provides an objective comparison of their performance based on available experimental data.
Glioblastoma, the most aggressive form of brain cancer, is characterized by its rapid proliferation and diffuse infiltration into the surrounding brain tissue, rendering complete surgical resection challenging and contributing to its high recurrence rates. The KCa3.1 channel plays a crucial role in regulating key cellular processes implicated in glioblastoma progression, including proliferation, migration, and invasion. By inhibiting this channel, both senicapoc and NS-6180 aim to disrupt these pathological processes.
At a Glance: Key Performance Indicators
| Feature | Senicapoc (ICA-17043) | NS-6180 |
| Target | Intermediate-conductance calcium-activated potassium channel (KCa3.1) | Intermediate-conductance calcium-activated potassium channel (KCa3.1) |
| Mechanism of Action | Blocks the inner pore of the KCa3.1 channel | Blocks the inner pore of the KCa3.1 channel |
| Potency (IC50 for KCa3.1) | ~11 nM[1] | ~9 nM[1] |
| Blood-Brain Barrier Penetration | Yes, brain-penetrant[1] | Limited bioavailability, suggested primarily for in vitro/local use[1] |
| Preclinical in vivo Efficacy in GBM | Inhibited tumor growth and improved survival in murine models[2] | Data not readily available |
| Clinical Development Status for GBM | Investigational, with plans for a dose-finding study[2] | Preclinical, primarily for in vitro studies |
In-Depth Analysis
Mechanism of Action
Both senicapoc and NS-6180 are highly potent and selective inhibitors of the KCa3.1 channel. Their mechanism of action is identical: they bind to the inner pore of the channel, physically obstructing the flow of potassium ions. This blockade disrupts the electrochemical gradients that drive glioblastoma cell proliferation and migration.
Preclinical Efficacy in Glioblastoma
Senicapoc: Preclinical studies have demonstrated the potential of senicapoc in glioblastoma models. Chronic oral administration of senicapoc has been shown to inhibit tumor growth and improve survival in murine models of the disease[2]. Furthermore, its ability to cross the blood-brain barrier is a critical advantage for a centrally-acting therapeutic[1]. Research is ongoing, with plans for a dose-finding study to determine the optimal therapeutic window for glioblastoma treatment[2].
NS-6180: While NS-6180 exhibits high potency in blocking the KCa3.1 channel in vitro, there is a notable lack of publicly available data on its efficacy in preclinical in vivo glioblastoma models. One significant hurdle for its in vivo application appears to be its extremely low bioavailability, which may limit its systemic use and position it primarily as a tool for in vitro investigations or local administration[1].
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key assays used to evaluate the efficacy of KCa3.1 inhibitors in glioblastoma research.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate glioblastoma cells (e.g., U87, GL261) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of senicapoc or NS-6180 for 24, 48, or 72 hours. Include a vehicle control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Transwell Invasion Assay
This assay assesses the ability of cancer cells to migrate through an extracellular matrix, mimicking the process of invasion.
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed glioblastoma cells in serum-free media in the upper chamber of the Transwell insert.
-
Treatment: Add senicapoc or NS-6180 to both the upper and lower chambers at desired concentrations.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Summary and Future Directions
Senicapoc and NS-6180 are both highly potent inhibitors of the KCa3.1 channel, a promising target in glioblastoma therapy.
Senicapoc currently stands out as the more promising candidate for clinical translation due to its demonstrated ability to cross the blood-brain barrier and its in vivo efficacy in preclinical glioblastoma models. Its prior evaluation in Phase III clinical trials for other indications provides a significant safety database that could expedite its repurposing for glioblastoma.
NS-6180 , while a potent tool for in vitro studies, faces significant challenges for systemic therapy in glioblastoma due to its reported low bioavailability. Further research is required to determine if formulation strategies can overcome this limitation or if its application will be restricted to laboratory settings and potentially local delivery methods.
For researchers in the field, senicapoc represents a more immediate and viable option for in vivo studies and potential clinical investigation. Future head-to-head studies in identical preclinical models are warranted to provide a definitive comparison of their therapeutic potential in glioblastoma.
References
Validating the Anti-inflammatory Effects of NS6180 In Vivo: A Comparative Guide
For researchers and professionals in drug development, identifying and validating potent anti-inflammatory compounds is a critical step. NS6180, a novel inhibitor of the intermediate-conductance calcium-activated potassium (KCa3.1) channel, has emerged as a promising candidate. This guide provides an objective comparison of this compound's in vivo anti-inflammatory performance against other alternatives, supported by experimental data.
In Vivo Efficacy of this compound in a Rat Model of Inflammatory Bowel Disease
A key in vivo validation of this compound's anti-inflammatory effects comes from a study utilizing a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats, which mimics inflammatory bowel disease (IBD).[1][2] In this model, this compound demonstrated significant efficacy in mitigating inflammation.
The study compared the effects of this compound at two different doses (3 and 10 mg·kg⁻¹ b.i.d.) with the established IBD drug sulfasalazine (300 mg·kg⁻¹ q.d.).[1][2] Despite having poor plasma exposure, this compound was as effective as sulfasalazine in dampening colon inflammation and improving body weight gain.[1][2]
Table 1: In Vivo Efficacy of this compound in DNBS-Induced Colitis in Rats
| Treatment Group | Dose | Relative Colon Weight (% of Control) | Body Weight Gain (%) |
| Vehicle Control | - | 100 | 10.5 |
| DNBS Control | - | 205 | -8.5 |
| This compound | 3 mg·kg⁻¹ b.i.d. | 145 | 5.5 |
| This compound | 10 mg·kg⁻¹ b.i.d. | 138 | 6.2 |
| Sulfasalazine | 300 mg·kg⁻¹ q.d. | 142 | 5.8 |
*p < 0.05 compared to DNBS control. Data extracted from Strøbæk et al., 2013.
Comparative Analysis with Alternative KCa3.1 Inhibitors
Table 2: In Vitro Potency of KCa3.1 Inhibitors
| Compound | Target | IC₅₀ (nM) |
| This compound | Human KCa3.1 | 9 |
| TRAM-34 | Human KCa3.1 | 20 |
| Senicapoc | Human KCa3.1 | 11 |
This in vitro data highlights this compound's high potency, which is comparable to, or greater than, other known KCa3.1 inhibitors.
Mechanism of Action: KCa3.1 Inhibition and T-Cell Modulation
The anti-inflammatory effects of this compound are rooted in its inhibition of the KCa3.1 channel, which is crucial for T-cell activation.[1][2] The opening of KCa3.1 channels in T-lymphocytes leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization increases the electrochemical gradient for calcium (Ca²⁺) influx, a critical step for T-cell activation and proliferation. By blocking KCa3.1, this compound attenuates this sustained Ca²⁺ influx, thereby suppressing T-cell activation and the subsequent production of pro-inflammatory cytokines.[1][2]
Specifically, this compound has been shown to potently inhibit the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), key cytokines in inflammatory responses, while having a lesser effect on IL-4 and TNF-α and no effect on IL-17.[1][2]
Caption: this compound signaling pathway in T-cell activation.
Experimental Protocols
DNBS-Induced Colitis in Rats
A widely accepted model for inducing IBD-like inflammation is the intrarectal administration of DNBS. The following is a summary of the protocol used in the validation of this compound:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Induction of Colitis:
-
Rats are fasted for 24 hours with free access to water.
-
Under light anesthesia, a catheter is inserted rectally to a depth of 8 cm.
-
A solution of DNBS (e.g., 30 mg in 0.5 mL of 50% ethanol) is instilled into the colon.
-
Control animals receive a saline solution.
-
-
Treatment:
-
This compound is administered orally (e.g., by gavage) twice daily (b.i.d.) starting 24 hours after DNBS instillation.
-
The vehicle control group receives the corresponding vehicle solution.
-
A positive control group receives a standard-of-care drug like sulfasalazine.
-
-
Assessment of Colitis:
-
Animals are monitored daily for body weight changes and signs of colitis (e.g., diarrhea, rectal bleeding).
-
After a set period (e.g., 7 days), animals are euthanized, and the colon is excised.
-
The colon is weighed and its length measured to determine the colon weight/length ratio, an indicator of inflammation.
-
Macroscopic scoring of inflammation is performed based on the presence of ulceration, hyperemia, and bowel wall thickening.
-
Tissue samples can be collected for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
-
Caption: Experimental workflow for DNBS-induced colitis.
Conclusion
The available in vivo and in vitro data strongly support the anti-inflammatory effects of this compound. Its high potency in inhibiting the KCa3.1 channel translates to significant efficacy in a preclinical model of IBD, comparable to the standard drug sulfasalazine. While direct in vivo comparisons with other KCa3.1 inhibitors in the same inflammatory model are needed for a complete picture, the existing evidence positions this compound as a compelling compound for further investigation in the development of novel anti-inflammatory therapies. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for researchers to build upon in their own validation studies.
References
- 1. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NS6180: In Vitro Potency and In Vivo Efficacy
NS6180 is a novel and potent inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2][3] This channel is a well-recognized therapeutic target for managing immune diseases due to its crucial role in regulating T-cell activation and inflammatory responses.[4][5] This guide provides a comprehensive comparison of the in vitro and in vivo potency of this compound, supported by experimental data, to assist researchers and drug development professionals in evaluating its therapeutic potential.
In Vitro Potency: High-Affinity Channel Inhibition
This compound demonstrates exceptional potency in inhibiting KCa3.1 channels in various in vitro systems. Studies on cloned human KCa3.1 channels have established a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][4] This high-affinity binding is consistent across species, with similar potency observed for endogenous KCa3.1 channels in human, mouse, and rat cells.[1][3][4]
Functionally, this potent channel inhibition translates to effective suppression of immune cell activity. This compound has been shown to inhibit the proliferation of rodent splenocytes at submicromolar concentrations and significantly reduce the production of key pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][3][4]
Comparative In Vitro Potency
For context, the potency of this compound is comparable to TRAM-34, another well-characterized and selective KCa3.1 inhibitor. Both compounds target the same amino acid residues (T250 and V275) within the channel's pore, effectively blocking ion conduction.[1][5][6]
| Compound | Target | Assay System | IC50 (nM) |
| This compound | Cloned human KCa3.1 | Whole-cell patch clamp | 9.4[1] |
| Endogenous rat KCa3.1 | Erythrocyte assay | 14[2] | |
| Endogenous human KCa3.1 | Erythrocyte assay | 15[2] | |
| Endogenous mouse KCa3.1 | Erythrocyte assay | 15[2] | |
| TRAM-34 | Cloned human KCa3.1 | Whole-cell patch clamp | 8.4[1] |
In Vivo Efficacy: Potent Anti-Inflammatory Effects
Despite exhibiting poor plasma exposure and low bioavailability, this compound demonstrates significant in vivo efficacy in a preclinical model of inflammatory bowel disease (IBD).[1][4] In a rat model of colitis induced by 2,4-dinitrobenzene sulfonic acid (DNBS), administration of this compound led to a marked reduction in colon inflammation and an improvement in body weight gain.[1][3][4]
Notably, the therapeutic effect of this compound was comparable to that of sulfasalazine, a standard-of-care drug for IBD, but at a substantially lower dose.[1][4] This suggests a potent local effect of the compound within the inflamed tissue, which is consistent with the observed upregulation of KCa3.1 channels on infiltrating immune cells during colitis.[1]
Comparative In Vivo Efficacy in DNBS-Induced Colitis Model
| Treatment Group | Dose & Regimen | Key Outcomes |
| This compound | 3 and 10 mg·kg⁻¹ (b.i.d.) | Dampened colon inflammation, improved body weight gain.[1][4] |
| Sulfasalazine | 300 mg·kg⁻¹ (q.d.) | Dampened colon inflammation, improved body weight gain.[1][4] |
| Vehicle Control | - | Significant colon inflammation and weight loss.[1] |
Mechanism of Action: Inhibition of T-Cell Activation
The therapeutic effects of this compound are rooted in its ability to modulate T-cell function. The diagram below illustrates the proposed signaling pathway.
Caption: Mechanism of this compound in suppressing T-cell mediated inflammation.
Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
The potency of this compound on cloned human KCa3.1 channels was determined using the whole-cell patch-clamp technique.[1]
-
Cell Preparation: HEK293 cells were transiently transfected with the wild-type human KCa3.1 channel. Cells were seeded on coverslips for experimentation.[1]
-
Recording: Coverslips were placed in a chamber and superfused with an extracellular saline solution (in mM: 144 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4).[1]
-
Whole-Cell Configuration: The whole-cell configuration was established using a pipette solution containing (in mM): 154 KCl, 8.1 CaCl2, 1.2 MgCl2, 10 EGTA, 10 HEPES; pH 7.2, with 400 nM free Ca²⁺ to fully activate KCa3.1 currents.[1]
-
Data Acquisition: A voltage ramp protocol (-120 to +30 mV over 150 ms) was applied every 5 seconds to elicit currents.[1]
-
Compound Application: this compound, dissolved in DMSO and diluted, was applied at various concentrations to determine the concentration-response relationship.[1]
-
Analysis: IC50 values were calculated by fitting the concentration-response data to the Hill equation.[1]
In Vivo: DNBS-Induced Colitis in Rats
The anti-inflammatory efficacy of this compound was assessed in a chemically-induced model of IBD.[1]
-
Induction of Colitis: Colitis was induced in rats by a single intra-rectal instillation of 2,4-dinitrobenzene sulfonic acid (DNBS).[1]
-
Treatment Groups: Animals were divided into groups receiving: vehicle control, this compound (3 or 10 mg·kg⁻¹), or sulfasalazine (300 mg·kg⁻¹).[1]
-
Dosing Regimen: this compound was administered twice daily (b.i.d.) via oral gavage for 7 consecutive days, starting 24 hours after DNBS instillation. Sulfasalazine was administered once daily (q.d.).[1]
-
Outcome Measures: Throughout the study, body weight was monitored. At the end of the 7-day treatment period, animals were euthanized, and the colons were excised. The primary endpoints were the relative colon weight and macroscopic signs of inflammation.[1]
-
Statistical Analysis: Differences between treatment groups were analyzed using a one-way ANOVA followed by Dunnett's post hoc test.[1]
Conclusion
This compound is a highly potent KCa3.1 channel inhibitor, demonstrating low nanomolar IC50 values in vitro, comparable to the well-known inhibitor TRAM-34.[1] This high in vitro potency translates into significant in vivo efficacy in a rat model of IBD, where it effectively reduces inflammation at doses substantially lower than the standard drug sulfasalazine.[1][4] The compound's robust in vivo activity, despite poor systemic exposure, suggests a powerful local effect, making this compound and its novel chemical scaffold a promising avenue for the development of new therapies for inflammatory and autoimmune diseases.[1]
References
- 1. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Making sure you're not a bot! [tib.eu]
- 4. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: NS6180 and Clotrimazole as KCa3.1 Channel Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or the Gardos channel): NS6180 and clotrimazole. Both compounds are potent blockers of KCa3.1 and have been investigated for their therapeutic potential in various diseases, including inflammatory conditions and sickle cell anemia. This document aims to offer an objective analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in their work.
Mechanism of Action and Molecular Interaction
Both this compound and clotrimazole inhibit KCa3.1 channels by direct occlusion of the ion conduction pore. Their binding site is located within the inner pore of the channel, below the selectivity filter. Mutagenesis studies have identified key amino acid residues that are critical for the high-affinity binding of both compounds. Specifically, threonine 250 (T250) and valine 275 (V275) in the human KCa3.1 channel are essential for the inhibitory activity of both the benzothiazinone this compound and triarylmethane compounds like clotrimazole.[1][2][3] This shared binding site suggests a similar mechanism of pore blockade.
Potency and Efficacy: A Quantitative Comparison
This compound and clotrimazole exhibit potent inhibition of KCa3.1 channels, with IC50 values in the low nanomolar range. The following table summarizes their inhibitory potency against KCa3.1 channels from different species as determined by whole-cell patch-clamp electrophysiology and other functional assays.
| Compound | Channel | Species | IC50 (nM) | Assay Method | Reference |
| This compound | Cloned human KCa3.1 | Human | 9.4 | Whole-cell patch clamp | [1][2][4] |
| Endogenous KCa3.1 (erythrocytes) | Human | 14 | Fluorescence-based assay | [2][4] | |
| Endogenous KCa3.1 (erythrocytes) | Mouse | 15 | Fluorescence-based assay | [2][4] | |
| Endogenous KCa3.1 (erythrocytes) | Rat | 9 | Fluorescence-based assay | [2][4] | |
| Clotrimazole | KCa3.1 (Gardos channel) | Human | Not explicitly stated, but effective at nM concentrations | In vivo (oral administration) | [5] |
| KCa3.1 | Not specified | Not explicitly stated, but potent inhibitor | General literature | [6][7] |
Selectivity Profile
A critical aspect of any pharmacological tool or therapeutic agent is its selectivity. While both this compound and clotrimazole are potent KCa3.1 inhibitors, they exhibit different off-target effects, particularly at higher concentrations.
This compound demonstrates a relatively clean selectivity profile at concentrations up to 1 µM.[2] However, at 10 µM, it shows significant inhibition (>50%) of several other channels and transporters, including:
-
KCa1.1 (BK) channels[2]
-
Kv1.3 channels[2]
-
Kv11.1 (hERG) channels[2]
-
Noradrenaline transporter[2]
-
Dopamine transporter[2]
-
L-type Ca2+ channels[2]
-
Melatonin receptor MT1[2]
Clotrimazole , an imidazole-based antifungal agent, is known for its lack of specificity.[7] Besides KCa3.1, it also inhibits:
-
Large-conductance Ca2+-activated K+ (BK) channels[9]
-
Voltage-gated K+ (Kv) channels[9]
-
Chloride secretion in intestinal epithelial cells[10]
This broader activity profile of clotrimazole may contribute to its observed side effects, such as gastrointestinal and urinary disturbances, and elevation of hepatic enzymes, potentially limiting its systemic use.[7]
In Vitro and In Vivo Effects
Both compounds have demonstrated efficacy in preclinical models of disease, particularly those involving immune cell activation and inflammation.
This compound has been shown to:
-
Suppress rat and mouse splenocyte proliferation at submicromolar concentrations.[1][2]
-
Potently inhibit the production of pro-inflammatory cytokines IL-2 and IFN-γ by T-cells, with less effect on IL-4 and TNF-α, and no effect on IL-17.[1][2][11]
-
Reduce inflammation in a rat model of inflammatory bowel disease (IBD) with efficacy comparable to the standard drug sulfasalazine.[1][2][12]
Clotrimazole has been shown to:
-
Inhibit the Gardos channel in erythrocytes of patients with sickle cell disease, leading to reduced cell dehydration.[5]
-
Induce apoptosis and sensitize glioma cells to radiation.[13]
-
Inhibit chloride secretion in intestinal tissues, suggesting a potential use in secretory diarrheas.[10][14]
-
Alleviate dextran sulfate sodium–induced colitis by targeting cellular senescence.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are overviews of key experimental protocols used to characterize this compound and clotrimazole.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through channels in the membrane of a single cell.
Objective: To determine the inhibitory potency (IC50) of this compound and clotrimazole on KCa3.1 channels.
General Protocol:
-
Cell Culture: HEK293 cells stably or transiently expressing the human KCa3.1 channel are cultured under standard conditions.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal (Pipette) Solution: Contains a high concentration of potassium and a calcium buffer (e.g., EGTA) to clamp the intracellular free calcium concentration at a level that activates KCa3.1 channels (typically in the high nanomolar range).
-
External (Bath) Solution: A physiological salt solution containing potassium, sodium, chloride, and other ions.
-
-
Recording:
-
A giga-seal is formed between the micropipette and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
-
The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage ramps or steps are applied to elicit KCa3.1 currents.
-
-
Drug Application: The test compound (this compound or clotrimazole) is applied to the bath solution at various concentrations.
-
Data Analysis: The inhibition of the KCa3.1 current at each drug concentration is measured, and the data are fitted to the Hill equation to determine the IC50 value.
T-Lymphocyte Activation Assay
This assay measures the proliferative response of T-lymphocytes to a stimulus.
Objective: To assess the immunosuppressive effects of this compound and clotrimazole.
General Protocol:
-
Splenocyte Isolation: Spleens are harvested from mice or rats, and a single-cell suspension of splenocytes is prepared.
-
Cell Culture: Splenocytes are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Stimulation: T-lymphocytes are stimulated to proliferate using a mitogen such as concanavalin A (ConA) or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Drug Treatment: The cells are treated with various concentrations of this compound or clotrimazole.
-
Proliferation Measurement: After a defined incubation period (e.g., 48 hours), the proliferation of the lymphocytes is assessed by measuring the incorporation of [3H]-thymidine into the DNA of dividing cells.
-
Data Analysis: The inhibition of proliferation at each drug concentration is calculated relative to the stimulated control, and an IC50 value is determined.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed signaling pathway for KCa3.1 inhibition.
References
- 1. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapy with oral clotrimazole induces inhibition of the Gardos channel and reduction of erythrocyte dehydration in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and Role of the Intermediate-Conductance Calcium-Activated Potassium Channel KCa3.1 in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Clotrimazole is a selective and potent inhibitor of rat cytochrome P450 3A subfamily-related testosterone metabolism. | Semantic Scholar [semanticscholar.org]
- 9. Inhibition of Ca2+-activated K+ current by clotrimazole in rat anterior pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antifungal antibiotic, clotrimazole, inhibits chloride secretion by human intestinal T84 cells via blockade of distinct basolateral K+ conductances. Demonstration of efficacy in intact rabbit colon and in an in vivo mouse model of cholera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrophysiological Studies into the Safety of the Anti-diarrheal Drug Clotrimazole during Oral Rehydration Therapy | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Network pharmacology and experimental validation reveal clotrimazole alleviates dextran sulfate sodium–induced ulcerative colitis by inhibiting intestinal senescence - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: NS6180's Binding Site on the KCa3.1 Potassium Channel
A Comparative Guide for Researchers
The intermediate-conductance calcium-activated potassium channel, KCa3.1, has emerged as a significant therapeutic target for a spectrum of diseases, including autoimmune disorders, fibrosis, and certain cancers. The efficacy of small molecule inhibitors targeting this channel is critically dependent on their precise interaction with the protein. This guide provides a detailed comparison of the molecular binding site of the potent KCa3.1 inhibitor, NS6180, with other key modulators, supported by experimental data and detailed protocols.
This compound: A Potent Blocker Targeting the Inner Pore
This compound, a benzothiazinone derivative, is a highly potent and selective inhibitor of the KCa3.1 channel.[1][2][3][4] Extensive research, including mutagenesis and electrophysiological studies, has pinpointed its binding site to the inner pore vestibule of the channel.[1][5] This location is crucial for its inhibitory mechanism, as it physically obstructs the passage of potassium ions, thereby blocking the channel's function.[6]
Two key amino acid residues, Threonine 250 (T250) located in the pore loop and Valine 275 (V275) in the S6 transmembrane segment, are instrumental in the high-affinity binding of this compound.[1][5][7] This specific interaction underscores the molecular basis for this compound's potent inhibitory effect.
The Shared Binding Pocket: A Common Ground for Inhibition
Interestingly, the binding site of this compound is not unique to its chemical scaffold. It shares this critical interaction pocket with a well-established class of KCa3.1 inhibitors: the triarylmethanes, which include the widely used research tool TRAM-34 and the clinical trial candidate senicapoc .[1][5][6] Like this compound, these compounds exert their inhibitory action by binding to the same T250 and V275 residues within the inner pore.[1][5][7] This convergence of different chemical classes on a common binding site highlights its significance as a "hotspot" for KCa3.1 channel modulation.
While sharing a binding site, subtle differences in the chemical structures of these inhibitors can influence their potency and selectivity profiles.
Quantitative Comparison of KCa3.1 Inhibitors
The following table summarizes the inhibitory potency of this compound and its counterparts, providing a clear comparison of their efficacy.
| Compound | Chemical Class | Target | IC50 (nM) | Key Binding Residues |
| This compound | Benzothiazinone | Human KCa3.1 | 9[4][5] | T250, V275[1][5] |
| Mouse Erythrocyte KCa3.1 | 15[3][4] | T250, V275 | ||
| Rat Erythrocyte KCa3.1 | 14-20[3][4] | T250, V275 | ||
| TRAM-34 | Triarylmethane | KCa3.1 | 10-20[6] | T250, V275[1][7] |
| Senicapoc | Triarylmethane | KCa3.1 | ~10-20 (similar to TRAM-34)[6] | T250, V275 |
Experimental Confirmation: Methodologies for Binding Site Identification
The elucidation of the this compound binding site on KCa3.1 has been achieved through a combination of powerful experimental techniques.
Site-Directed Mutagenesis Coupled with Electrophysiology
This cornerstone technique provides direct evidence for the involvement of specific amino acid residues in drug binding.
Protocol:
-
Mutant Channel Generation: The gene encoding the KCa3.1 channel is modified using site-directed mutagenesis to replace the target amino acids (T250 and V275) with other residues (e.g., serine and leucine, respectively, which are found in the related, less sensitive KCa2.3 channel).
-
Heterologous Expression: The wild-type (WT) and mutant KCa3.1 channel DNA are transfected into a host cell line (e.g., HEK293 cells) that does not endogenously express the channel. This allows for the isolated study of the channel of interest.
-
Electrophysiological Recording (Patch-Clamp): Whole-cell patch-clamp recordings are performed on the transfected cells. This technique allows for the direct measurement of the potassium currents flowing through the KCa3.1 channels.
-
Drug Application and Data Analysis: A range of concentrations of this compound (or other inhibitors) is applied to both WT and mutant channels. The resulting inhibition of the potassium current is measured. A significant reduction in the potency (a large increase in the IC50 value) of the inhibitor on the mutant channels compared to the WT channels confirms that the mutated residues are critical for drug binding. For instance, mutating T250 and V275 in KCa3.1 has been shown to dramatically reduce the sensitivity to this compound.[5]
Computational Molecular Modeling
Computational docking and molecular dynamics simulations provide a structural and energetic rationale for the experimental findings.
Protocol:
-
Homology Modeling: In the absence of a high-resolution crystal structure of KCa3.1, a homology model of the channel's pore domain is generated using the known structure of a related potassium channel (e.g., Kv1.2) as a template.[6]
-
Ligand Docking: The three-dimensional structure of this compound is computationally "docked" into the putative binding site within the KCa3.1 pore model. Docking algorithms predict the most favorable binding poses based on steric and electrostatic interactions.
-
Binding Energy Calculation: The stability of the predicted binding pose is evaluated by calculating the binding energy. Lower binding energies suggest a more stable and likely interaction.
-
Visualization and Analysis: The model of the this compound-KCa3.1 complex is visualized to identify the specific amino acid residues that form close contacts with the drug molecule, corroborating the mutagenesis data.[6]
Visualizing the Science
To further clarify the experimental and conceptual frameworks, the following diagrams illustrate the workflow for binding site confirmation and the proposed mechanism of action.
References
- 1. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KCa3.1 Channels: The Anti-Inflammatory Potential of this compound in Rat Models of IBD [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling NS6180
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NS6180. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.
This compound is a potent inhibitor of the intermediate-conductance Ca2+-activated K+ channel (KCa3.1)[1][2][3]. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects[4][5]. Therefore, stringent safety measures are required during its handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure through skin contact, inhalation, or eye contact. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound | Compatible chemical-resistant gloves | Appropriate protective eyeglasses or chemical safety goggles | NIOSH/MSHA or European Standard EN 149 approved respirator if not handled in a certified chemical fume hood or with mechanical exhaust. | Lab coat |
| Preparing Solutions | Compatible chemical-resistant gloves | Appropriate protective eyeglasses or chemical safety goggles | Work in a certified chemical fume hood or use mechanical exhaust ventilation. | Lab coat |
| Spill Cleanup | Compatible chemical-resistant gloves | Appropriate protective eyeglasses or chemical safety goggles | NIOSH/MSHA or European Standard EN 149 approved respirator. | Lab coat |
| Waste Disposal | Compatible chemical-resistant gloves | Appropriate protective eyeglasses or chemical safety goggles | Not generally required if waste is properly contained. | Lab coat |
Operational Plan: Safe Handling and Disposal
Engineering Controls:
-
Work in a well-ventilated area. The use of a certified chemical fume hood or mechanical exhaust ventilation is required when handling the solid compound and preparing solutions[5].
-
A safety shower and eye wash station should be readily accessible[5].
Handling Procedures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray[4][5].
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[4][5].
First-Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[4].
-
In case of skin contact: Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention[4].
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[4].
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[4].
Disposal Plan:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations[5].
-
Avoid release to the environment[4][5]. Collect any spillage[4].
This compound Properties
| Property | Value |
| Appearance | White to beige powder[1] |
| Solubility | DMSO: 20 mg/mL, clear[1] |
| Storage | 2-8°C[1] |
| Hazard Statements | H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects.[1][4][5] |
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. This compound = 98 HPLC 353262-04-1 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NS-6180 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
